molecular formula C7H14 B1630410 5-Methyl-1-hexene CAS No. 68975-47-3

5-Methyl-1-hexene

Cat. No.: B1630410
CAS No.: 68975-47-3
M. Wt: 98.19 g/mol
InChI Key: JIUFYGIESXPUPL-UHFFFAOYSA-N
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Description

Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhex-1-ene
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InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

JIUFYGIESXPUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CC(C)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C7H14
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Record name ISOHEPTENE
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Related CAS

25302-96-9
Details Compound: 1-Hexene, 5-methyl-, homopolymer
Record name 1-Hexene, 5-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID60188732
Record name 5-Methylhex-1-ene
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Molecular Weight

98.19 g/mol
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Physical Description

Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS]
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CAS No.

68975-47-3, 3524-73-0
Record name ISOHEPTENE
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Foundational & Exploratory

The Physicochemical Architecture and Catalytic Utility of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Materials Scientists, and Process Chemists Perspective: Senior Application Scientist

Introduction: The Strategic Value of Terminal Olefin Branching

In the landscape of aliphatic hydrocarbons, the structural nuance of a single methyl group can fundamentally alter a molecule's macroscopic properties and catalytic behavior. 5-Methyl-1-hexene (CAS: 3524-73-0) is a prime example of this phenomenon[1]. Featuring a terminal double bond and a distal methyl branch at the C5 position, this C7H14 isomer serves as a highly specialized building block.

Unlike its linear counterpart, 1-heptene, this compound provides a unique combination of low steric hindrance at the reactive olefinic site and significant steric bulk at the aliphatic tail. This structural dichotomy makes it an invaluable comonomer in the synthesis of linear low-density polyethylene (LLDPE), where the distal branching enhances the polymer's tensile strength and flexibility without impeding the polymerization kinetics at the terminal alkene[1].

Physicochemical Profiling and Structural Causality

To effectively utilize this compound in synthetic or industrial applications, one must understand how its micro-structure dictates its macro-properties. The C5 branching disrupts the uniform van der Waals surface area that would otherwise allow tight intermolecular packing. Consequently, less thermal energy is required to separate the molecules, resulting in a boiling point (84–85 °C) that is nearly 10 °C lower than that of linear 1-heptene.

The table below summarizes the core quantitative data of this compound, contextualized by the physical causality behind each metric.

PropertyValueCausality / Operational Significance
Molecular Formula C7H14Defines the baseline aliphatic, unsaturated hydrocarbon nature[2].
Molecular Weight 98.19 g/mol Influences volatility; vapors are heavier than air and can pool in low areas.
Boiling Point 84–85 °CLowered by C5 branching disrupting optimal van der Waals intermolecular packing.
Density 0.691 g/mL at 20 °CLow packing efficiency results in a specific gravity significantly lower than water.
Refractive Index 1.395–1.396Serves as a rapid QA/QC metric; deviations suggest peroxide or isomer contamination.
Flash Point -10 °C (Closed Cup)High vapor pressure at room temperature necessitates explosion-proof handling.
LogP 2.61Highly lipophilic; dictates choice of non-polar solvents for extraction/reaction[1].

Chemical Reactivity and Mechanistic Pathways

The chemical reactivity of this compound is dominated by its terminal


-bond, which is highly susceptible to electrophilic addition, radical polymerization, and transition-metal-catalyzed insertions[2]. The distal isobutyl group remains largely inert under mild conditions but provides critical steric guidance during transition states, particularly in regioselective reactions.

Reactivity Center This compound (Terminal Olefin) Poly Polymerization (LLDPE Comonomer) Center->Poly Ziegler-Natta / Metallocene Hydro Hydroformylation (Aldehydes/Alcohols) Center->Hydro Rh/Co + Syngas Metath Olefin Metathesis (Cross-Coupling) Center->Metath Ru Alkylidene (Grubbs) Hydrog Hydrogenation (2-Methylhexane) Center->Hydrog Pd/C + H2

Chemical reactivity pathways of this compound.

Because the double bond is terminal, it readily undergoes hydroformylation to yield branched aldehydes, a critical step in synthesizing specialized plasticizers and synthetic lubricants. Furthermore, in the presence of strong oxidizing agents, the double bond can be cleaved, and in the presence of radical initiators, it can undergo uncontrolled exothermic polymerization[2].

Self-Validating Experimental Protocol: Regioselective Hydroformylation

When developing novel derivatives from this compound, ensuring reaction fidelity is paramount. The following protocol details a Rhodium-catalyzed hydroformylation designed as a self-validating system. By incorporating an internal standard prior to the reaction, researchers can calculate precise mass balances post-reaction. A mass balance drop below 95% immediately flags unwanted side reactions (e.g., alkene isomerization or oligomerization).

Methodological Workflow

Workflow S1 1. Substrate Purification (Alumina Filtration) S2 2. Catalyst Preparation (Rh(I) + BiPhePhos) S1->S2 Removes peroxides S3 3. Reactor Pressurization (10 bar CO/H2) S2->S3 Active complex formation S4 4. Thermal Activation (80°C, 4 hours) S3->S4 Syngas insertion S5 5. Quench & GC-FID Analysis (Decane Internal Standard) S4->S5 Regioselectivity validation

Self-validating experimental workflow for controlled hydroformylation.

Step-by-Step Procedure

Step 1: Substrate Pre-treatment (Peroxide Removal)

  • Action: Pass this compound through a short plug of activated basic alumina under an argon atmosphere.

  • Causality: Terminal alkenes slowly react with atmospheric oxygen to form trace hydroperoxides. These peroxides will irreversibly oxidize the active Rh(I) catalyst to an inactive Rh(III) species, killing the reaction turnover.

Step 2: Master Mix & Internal Standard Addition

  • Action: In a glovebox, prepare a solution containing 1.0 mmol of purified this compound, 0.1 mmol of n-decane (internal standard), and 3 mL of anhydrous toluene.

  • Causality: Adding n-decane at this exact stage ensures that any subsequent evaporative losses during reactor transfer affect the substrate and standard equally, preserving the quantitative ratio for GC-FID analysis.

Step 3: Catalyst Loading

  • Action: Add 0.1 mol%

    
     and 0.5 mol% of a bulky bisphosphite ligand (e.g., BiPhePhos) to the reaction mixture.
    
  • Causality: The bulky ligand creates a sterically demanding coordination sphere around the rhodium center. This forces the insertion of the syngas to occur almost exclusively at the terminal carbon, driving the linear-to-branched (l:b) aldehyde ratio upward.

Step 4: Syngas Pressurization and Reaction

  • Action: Transfer the mixture to a stainless-steel autoclave. Purge three times with syngas (1:1

    
    ), then pressurize to 10 bar. Heat the reactor to 80 °C for 4 hours.
    
  • Causality: 10 bar is the kinetic sweet spot. Pressures that are too high will saturate the rhodium with CO, forming a stable, unreactive tetracarbonyl resting state. 80 °C provides sufficient thermal energy to cross the activation barrier of the rate-limiting hydride migration step.

Step 5: Quench and Quantitative Validation

  • Action: Cool the reactor to 0 °C to quench the reaction, vent the syngas slowly, and analyze the crude mixture via GC-FID.

  • Causality: By comparing the integrated area of the product peaks against the n-decane internal standard, you validate both the conversion rate and the total mass balance.

Safety, Stability, and Handling Directives

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling this compound. The compound is classified under GHS as a Category 2 Flammable Liquid (H225) and a Category 1 Aspiration Hazard (H304)[2].

  • Flammability: With a flash point of -10 °C, the liquid generates sufficient vapor to ignite at standard freezer temperatures. All handling must occur in spark-proof fume hoods, and all metal transfer equipment must be grounded to prevent static discharge[3].

  • Polymerization Risk: As a polymerizable compound, exposure to direct sunlight, heat, or acidic catalysts can initiate an exothermic runaway polymerization[2].

  • Storage: It must be stored under an inert atmosphere (Nitrogen or Argon) in tightly sealed, light-resistant containers[3]. For long-term storage, the addition of a radical inhibitor (such as BHT or TBC) is highly recommended to prevent premature degradation.

References

  • Source: chem960.
  • Source: nih.
  • This compound = 99.
  • Source: fishersci.

Sources

Thermodynamic Data for Branched Alpha-Olefin Monomers: A Technical Guide for Advanced Polymer Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the thermodynamic characterization of branched alpha-olefins (BAOs) not merely as an exercise in physical chemistry, but as a foundational prerequisite for designing scalable, high-purity pharmaceutical excipients and medical-grade polymers. For researchers and drug development professionals, mastering the thermodynamic boundaries of monomers like 4-methyl-1-pentene and isobutylene is critical. These parameters dictate the synthesis of gas-permeable membranes for extracorporeal membrane oxygenation (ECMO), high-purity pharmaceutical packaging, and the branched lipid-like precursors used in next-generation lipid nanoparticles (LNPs).

This whitepaper synthesizes the thermodynamic fundamentals of branched alpha-olefins and provides a field-proven, self-validating methodology for extracting highly accurate calorimetric data.

Thermodynamic Fundamentals: Steric Hindrance and Ceiling Temperature

The polymerization of olefins is driven by the conversion of


-bonds into 

-bonds, a process that is inherently exothermic (negative Enthalpy of Polymerization,

) but entropically unfavorable (negative Entropy of Polymerization,

).

When dealing with branched alpha-olefins, we must account for the causality of steric hindrance . The presence of bulky alkyl branches—such as the isobutyl group in 4-methyl-1-pentene or the gem-dimethyl configuration in isobutylene—introduces severe steric crowding during the propagation step. This steric interference restricts the conformational degrees of freedom of the resulting polymer chain, significantly reducing the exothermicity of the reaction compared to linear olefins like ethylene[1].

Consequently, this shifts the thermodynamic equilibrium and drastically lowers the ceiling temperature (


) —the specific temperature at which the rate of depolymerization equals the rate of propagation (

). If a polymerization reactor for a medical-grade polymer exceeds this temperature, the reaction will stall or reverse, leading to low-molecular-weight oligomers that can leach into drug formulations, compromising patient safety[2].
Quantitative Thermodynamic Data

The table below summarizes the critical thermodynamic constants for key branched olefin monomers used in specialty chemical and pharmaceutical applications.

Table 1: Key Thermodynamic Parameters for Select Branched Olefin Monomers

MonomerFormulaBoiling Point (K)Critical Temp (

, K)
Critical Pressure (

, MPa)
Heat of Polymerization (

, kJ/mol)
4-Methyl-1-pentene C₆H₁₂327.0[3]492.5[4]3.23[4]-51.7[1]
Isobutylene C₄H₈266.2417.94.00~ -54.0[1]
3-Methyl-1-butene C₅H₁₀293.1~463.0~3.10Sterically hindered (> -45)

Note: The highly branched nature of 3-methyl-1-butene heavily suppresses its heat of polymerization, often requiring specialized low-temperature cationic or Ziegler-Natta systems to overcome the thermodynamic penalty.

Self-Validating Experimental Protocol: Calorimetric Determination of

Theoretical calculations of thermodynamic data often fail to account for phase-change energy losses and catalyst interactions in real-world reactors. To obtain authoritative data, we utilize Isothermal Microcalorimetry (IMC) .

However, a common pitfall in calorimetric analysis is assuming 100% monomer conversion. To establish a self-validating system , the calorimetric data must be mathematically coupled to a secondary, orthogonal analytical technique. By utilizing quantitative Nuclear Magnetic Resonance (qNMR) to measure the exact residual monomer concentration post-reaction, we create a closed-loop validation. If the integrated heat flow does not perfectly correlate with the qNMR-derived molar conversion, the system flags the discrepancy, preventing the extraction of erroneous thermodynamic constants.

Step-by-Step Methodology
  • Monomer Purification (Critical Step): Reflux the branched alpha-olefin (e.g., 4-methyl-1-pentene) over calcium hydride (

    
    ) and distill under argon.
    
    • Causality: Trace water or peroxides will poison Ziegler-Natta or metallocene catalysts. This not only halts propagation but causes exothermic catalyst degradation, which artificially inflates the IMC heat flow signal.

  • Calorimeter Calibration: Calibrate the IMC using an indium standard or Joule heating method. Establish a perfectly flat thermal baseline at the target polymerization temperature (e.g., 298 K).

  • Isothermal Polymerization: Inject the purified monomer and the catalyst system into the IMC ampoule under inert conditions. Continuously record the real-time heat flow (

    
    ) until the signal returns completely to the baseline, indicating reaction cessation.
    
  • Heat Flow Integration: Integrate the area under the

    
     curve to obtain the total heat evolved (
    
    
    
    ).
  • Conversion Verification (Self-Validation): Extract the resulting polymer/monomer mixture. Dissolve in a deuterated solvent (e.g., CDCl₃ or TCE-d2) and analyze via qNMR. Calculate the exact moles of monomer converted (

    
    ) by comparing the vinyl proton integrals to the aliphatic backbone integrals.
    
  • Thermodynamic Extraction: Calculate the true heat of polymerization:

    
    .
    
    • System Check: If the variance between the expected theoretical conversion and the qNMR actual conversion exceeds 2%, the protocol mandates a system recalibration to account for potential oligomerization or baseline drift.

Workflow Visualization

The following diagram illustrates the logical relationship and feedback loop of the self-validating thermodynamic workflow.

G Start Monomer Purification Calib IMC Calibration Start->Calib Reaction Isothermal Polymerization Calib->Reaction Baseline Set DataAcq Heat Flow Integration Reaction->DataAcq dQ/dt Data Validation qNMR Verification DataAcq->Validation Residual Monomer Validation->Reaction Error > 2% Calc Extract ΔH_p & Tc Validation->Calc Normalize Heat

Figure 1: Self-validating workflow for determining heat of polymerization using IMC and qNMR.

Implications for Drug Development and Excipient Synthesis

Understanding the thermodynamics of branched alpha-olefins directly impacts the pharmaceutical supply chain:

  • Medical Devices & Packaging: Poly(4-methyl-1-pentene) (PMP) is prized for its high gas permeability and optical clarity. Because its

    
     is highly sensitive to the bulky isobutyl branches, industrial synthesis must be tightly thermally regulated. Exceeding optimal temperatures shifts the Gibbs free energy (
    
    
    
    ), resulting in low-molecular-weight fractions that compromise the tensile strength of ECMO membranes.
  • Lipid Nanoparticles (LNPs): The synthesis of branched, ionizable lipids often utilizes branched olefins as starting materials. Thermodynamic data ensures that downstream functionalization reactions (e.g., olefin metathesis or Michael additions) are energetically driven to absolute completion. This guarantees the absence of unreacted, potentially toxic monomeric precursors in the final LNP formulation, fulfilling strict FDA Critical Quality Attributes (CQAs).

References

  • 1-Pentene, 4-methyl- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Effective Thermophysical Constants of Thousands of Fluids. I: Critical Temperature, Critical Pressure, Critical Density, and Acentric Factor Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Thermodynamics of Polymerization Source: Scribd (Hideo Sawada) URL:[Link]

  • Polymerization of isobutylene - US4691072A Source: Google Patents URL

Sources

Optical Properties & Synthesis of Poly(5-methyl-1-hexene) Chiral Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(5-methyl-1-hexene) (P5MHex1) represents a distinct class of optically active polyolefins where the optical properties are not merely a sum of the chiral side chains but a result of conformational chirality amplification . Unlike its structural isomer poly(3-methyl-1-pentene), where the chiral center is adjacent to the backbone, P5MHex1 places the chiral center at the


-position relative to the polymer backbone. This structural nuance creates a unique "remote control" mechanism where the side-chain chirality dictates the macromolecular helicity—a phenomenon pioneered by Piero Pino and further elucidated by modern crystallographic studies.

This guide provides a rigorous analysis of the optical architecture, stereoselective synthesis, and characterization protocols for P5MHex1, designed for researchers requiring high-fidelity optical scaffolds.

Molecular Architecture & Chiral Induction

The optical activity of isotactic P5MHex1 arises from a cooperative conformational transition. The polymer does not behave as a random coil; instead, the steric demands of the enantiopure side chains force the backbone into a rigid helical conformation.

The Mechanism of Helical Amplification

In the monomeric state, this compound exhibits low specific rotation because the chiral center is flexible. Upon polymerization into an isotactic chain:

  • Steric Coupling: The chiral center at the C5 position exerts steric pressure on the backbone.

  • Symmetry Breaking: To relieve this strain, the backbone twists into a helix (typically a

    
     or 
    
    
    
    helix depending on packing).
  • Selectivity: The (S)-enantiomer of the monomer preferentially induces a left-handed helix (M-helix), while the (R)-enantiomer induces a right-handed helix (P-helix).

  • Chromophoric Array: The helical backbone itself acts as a chiral chromophore, significantly amplifying the molar rotation (

    
    ) compared to the monomer—often by an order of magnitude.
    
Solid-State Polymorphism

Recent crystallographic data reveals that P5MHex1 exists in complex polymorphic states. Notably, it can form a "frustrated" chiral phase where helices are packed in trigonal unit cells.[1] In the optically active crystalline form, only helices of one screw sense are present, confirming that the side-chain configuration strictly dictates the supramolecular architecture.

Synthesis & Stereocontrol Strategies

To observe these optical properties, the polymer must be isotactic . Atactic P5MHex1 is amorphous and optically inferior because the random arrangement of side chains cancels out the helical induction forces.

Catalyst Selection: Ziegler-Natta vs. Metallocene
  • Classic Ziegler-Natta (

    
    ):  Produces high molecular weight polymers but with broader polydispersity (PDI). Stereocontrol is achieved via the crystal surface of the heterogeneous catalyst.
    
  • Modern

    
    -Symmetric Metallocenes/Post-Metallocenes:  Zirconium-based complexes (e.g., [ONNO]Zr type) offer precise control over tacticity ([mmmm] pentads > 95%) and narrow PDI (< 1.6), crucial for optical consistency.
    
Synthesis Workflow Visualization

SynthesisWorkflow Monomer Monomer Purification (S)-5-methyl-1-hexene >99% ee Polymerization Coordination Polymerization Temp: 25-50°C Solvent: Toluene/Hexane Monomer->Polymerization Feed Catalyst Catalyst Activation Zr-Complex + MAO/Borate (Inert N2 Atm) Catalyst->Polymerization Initiate Quench Termination Acidified MeOH Polymerization->Quench t = 2-6 hrs Purification Soxhlet Extraction Remove Atactic Fraction Quench->Purification Precipitate

Figure 1: Stereospecific polymerization workflow for P5MHex1. Note the critical purification step to remove atactic fractions which dilute optical potency.

Optical Characterization & Data Analysis

The optical signature of P5MHex1 is temperature-dependent. As temperature increases, the side-chain mobility increases, eventually "melting" the main-chain helix before the polymer physically melts. This results in a sharp drop in optical rotation, serving as a probe for conformational order.

Comparative Optical Data (Representative)
Property(S)-5-Methyl-1-Hexene (Monomer)Isotactic Poly((S)-5-Methyl-1-Hexene)
Specific Rotation

Low (~ +10° to +15°)High (~ +150° to +250°)
Chirality Source Point Chirality (C5)Point + Helical Chirality
Temp. Coefficient NegligibleStrong (Negative correlation)
UV Cutoff ~190 nm~210 nm (due to packing)
Conformation Random Rotamer

or

Helix

Note: Values are approximate and dependent on solvent (hydrocarbon) and stereoregularity ([mmmm] fraction).

Helical Induction Pathway

HelicalInduction SideChain Chiral Side Chain (S)-Configuration Steric Steric Repulsion (Gamma-position) SideChain->Steric Induces Backbone Backbone Twist Minimizes Energy Steric->Backbone Forces Helix Macromolecular Helix (One-handed excess) Backbone->Helix Adopts Signal Amplified CD Signal (Optical Rotation) Helix->Signal Generates

Figure 2: The "Pino Effect" mechanism. The side chain chirality is the 'sergeant' commanding the 'soldiers' (backbone bonds) into a helical formation.

Experimental Protocols

Monomer Purification (Critical Step)

Commercial this compound often contains isomeric impurities.

  • Distillation: Fractionally distill the monomer over

    
     under nitrogen.
    
  • Enantiomeric Enrichment: If starting from racemate, resolve using a chiral preparative HPLC or enzymatic kinetic resolution before polymerization. Note: Polymerizing a racemate yields a polymer with zero net rotation unless a chiral catalyst is used to polymerize only one enantiomer (stereoselective polymerization).

Polymerization Protocol (Zirconium Catalyst Method)

Reagents:

  • Catalyst:

    
     complex (Bis(phenolate) ether ligand type).
    
  • Activator:

    
     or MAO (Methylaluminoxane).
    
  • Solvent: Anhydrous Toluene.

Procedure:

  • Inert Setup: In a glovebox (

    
     ppm 
    
    
    
    ), charge a Schlenk flask with 10 mL toluene and 1.0 g of (S)-5-methyl-1-hexene.
  • Initiation: Add the activator (1.1 equiv relative to Zr) followed by the Zr-catalyst (

    
    ).
    
  • Reaction: Stir at

    
     for 4 hours. The solution will become viscous.
    
  • Termination: Quench with 5 mL of MeOH containing 5% HCl.

  • Workup: Pour the mixture into 200 mL of acidic methanol. Filter the white precipitate.

  • Purification: Dissolve polymer in minimal hot heptane and reprecipitate in cold methanol to remove catalyst residues and oligomers.

  • Drying: Vacuum dry at

    
     for 24h.
    
Optical Measurement (Circular Dichroism)
  • Sample Prep: Dissolve 10 mg of polymer in 10 mL of spectroscopic grade cyclohexane or decalin.

  • Cell: Use a 1 mm or 10 mm quartz cuvette depending on concentration.

  • Parameters: Scan range 190–300 nm.

  • Observation: Look for the Cotton effect. Isotactic P5MHex1 typically shows a strong CD band near the UV cutoff (<220 nm) attributed to the helical backbone transitions.

Applications in Drug Development

  • Chiral Stationary Phases (CSPs): P5MHex1 can be coated onto silica beads.[2] The helical grooves of the polymer act as chiral cavities, allowing for the separation of enantiomeric drug intermediates (e.g., racemic amines or alcohols) via HPLC.

  • Chiral Sensors: The polymer's optical rotation is sensitive to solvating molecules. Swelling with specific chiral solvents can induce subtle pitch changes in the helix, detectable via CD spectroscopy.

References

  • Pino, P., et al. "Optical active vinyl polymers. IX. Optical activity and conformation in dilute solution of isotactic poly-α-olefins." Makromolekulare Chemie.

  • De Rosa, C., et al. "Crystal Polymorphism and Crystal Transformations of Isotactic Poly(5-methylhexene-1)." Macromolecules.

  • Mortazavi, M. M., et al. "Synthesis and Characterization of Isotactic Poly(1-hexene)/Branched Polyethylene Multiblock Copolymer." Industrial & Engineering Chemistry Research.

  • Tshuva, E. Y., et al. "Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C2-Symmetrical Zirconium Catalyst." Journal of the American Chemical Society.

  • Ciardelli, F., et al. "Chiral Polyolefins."[3] Advanced Materials.

Sources

literature review on 5-Methyl-1-hexene polymerization kinetics

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the polymerization kinetics of 5-Methyl-1-hexene (5M1H), structured for researchers and drug development professionals interested in advanced polymer synthesis and structure-property relationships.

Executive Summary

This guide provides a rigorous analysis of the polymerization kinetics of This compound (5M1H) , a branched


-olefin often utilized as a model for "remote branching" in polyolefin engineering. Unlike its isomer 4-methyl-1-pentene (4M1P), which forms high-melting crystalline polymers due to specific helix packing, 5M1H presents a unique kinetic profile where the steric bulk is shifted one methylene unit away from the active site. This shift significantly alters the propagation rate (

)
, catalyst stereoselectivity , and resultant polymer crystallinity .[1]

This document details the mechanistic pathways, kinetic rate laws, and experimental protocols required to synthesize and characterize Poly(this compound) (P5M1H) with high precision.

Monomer Architecture & Steric Implications

To understand the kinetics, one must first quantify the steric environment. 5M1H is an isoheptene isomer.

  • Structure:

    
    [1]
    
  • Branch Position:

    
    -position relative to the vinyl group.
    
  • Chirality: The monomer is achiral (plane of symmetry at C5).[1] However, polymerization generates a chiral center at the backbone C2, making tacticity (isotactic vs. syndiotactic) a critical structural parameter.[1]

Comparative Steric Hindrance

The polymerization rate (


) of 

-olefins is governed by the ability of the monomer to coordinate to the metal center (Ti, Zr, Hf) and insert into the Metal-Polymer bond.
MonomerBranch PositionSteric Impact on Active SiteRelative

(Approx)
1-Hexene None (Linear)Low1.0 (Reference)
This compound

(Remote)
Moderate0.6 – 0.8
4-Methyl-1-pentene

(Proximal)
High0.1 – 0.3
3-Methyl-1-butene

(Direct)
Very High< 0.05

Note: Relative rates vary by catalyst system (Ziegler-Natta vs. Metallocene) but the trend remains consistent.[1]

Catalyst Systems & Mechanisms

Heterogeneous Ziegler-Natta (Ti-based)[1]
  • System:

    
     (activated) or 
    
    
    
    supported catalysts +
    
    
    or
    
    
    .[1]
  • Mechanism: Multi-site coordination insertion.[1]

  • Kinetic Behavior: Often diffusion-controlled. The bulky tail of 5M1H can slow diffusion through the polymer particle, leading to a "core-shell" kinetic profile where the rate decays as the polymer shell thickens.

  • Stereocontrol: Produces Isotactic P5M1H but with broader molecular weight distribution (MWD > 4.0).[1]

Homogeneous Metallocene (Zr/Hf-based)
  • System:

    
     / MAO (Methylaluminoxane).[1][2]
    
  • Mechanism: Single-site coordination insertion (Cossee-Arlman).[1]

  • Kinetic Behavior: Chemically controlled (Arrhenius behavior).[1] The open coordination sphere of

    
    -symmetric zirconocenes accommodates the remote branch of 5M1H better than 4M1P, maintaining higher activities.
    
  • Stereocontrol: Highly Isotactic ([mmmm] > 95%).

Mechanistic Pathway (Cossee-Arlman)

The following diagram illustrates the catalytic cycle for 5M1H, highlighting the critical


-complexation  and 1,2-insertion  steps.

G Start Active Catalyst [M]-R Coordination π-Complex (Monomer Coordination) Start->Coordination + 5M1H TS 4-Center Transition State (Steric Check) Coordination->TS Rate Determining Step Insertion Insertion (1,2-Addition) Chain Growth TS->Insertion Migratory Insertion Resting Resting State [M]-CH2-CH(R)-P Insertion->Resting Chain Extension Resting->Coordination Next Cycle BranchEffect Remote Branch (C5) Minimally impacts TS geometry compared to C4 branch BranchEffect->TS

Figure 1: Catalytic cycle for 5M1H polymerization. The remote branch at C5 allows for a lower energy transition state compared to 4-methyl-1-pentene.

Kinetic Analysis & Rate Laws

For a single-site catalyst system (Metallocene), the polymerization rate (


) is generally first-order with respect to monomer [

] and catalyst [

]:

[1]

Where:

  • 
     = Propagation rate constant (L/mol[1]·s).
    
  • 
     = Concentration of active sites.[1]
    
  • 
     for 5M1H (First order).
    
Activation Energy ( )

The temperature dependence follows the Arrhenius equation:


[1]
  • Estimated

    
     for 5M1H: 30 – 45 kJ/mol  (Metallocene).[1]
    
  • Note: This is slightly higher than linear 1-hexene (~25 kJ/mol) due to the entropic penalty of orienting the branched tail, but significantly lower than 3-methyl-1-butene (>50 kJ/mol).

Chain Transfer & Termination

5M1H is susceptible to


-hydride elimination , particularly at high temperatures (>60°C).[1]
  • Pathway: The metal center abstracts a hydrogen from the

    
    -carbon of the growing chain.
    
  • Result: Formation of a terminal vinylidene group and a metal-hydride species.

  • Kinetic Consequence: Lowers molecular weight (

    
    ).[1]
    
  • Mitigation: Operate at lower temperatures (-10°C to 20°C) or use high-pressure monomer feeds to favor propagation over elimination.[1]

Experimental Protocol: Kinetic Measurement

Objective: Determine


 and reaction order for 5M1H using a semi-batch reactor protocol.
Phase 1: Reagent Purification (Critical)
  • Monomer: Distill this compound over

    
     or Na/K alloy to remove moisture/oxygen. Pass through activated alumina column immediately before use.
    
  • Solvent: Toluene (anhydrous), deoxygenated by sparging with Ar for 30 mins.

Phase 2: Polymerization Workflow
  • Reactor Setup: Use a 250 mL Buchi glass pressure reactor with magnetic stirring and a thermostatic jacket.

  • Inerting: Bake reactor at 120°C under vacuum for 2 hours. Cool under Ar flow.

  • Charging:

    • Add 100 mL Toluene.

    • Add calculated amount of MAO (cocatalyst) to scavenge impurities (Al/Zr ratio ~ 1000:1).[1]

    • Add 5M1H monomer (e.g., 0.5 mol/L).[1]

  • Equilibration: Bring reactor to reaction temperature (e.g., 25°C).

  • Initiation: Inject catalyst solution (

    
    , 5 
    
    
    
    mol) via septum.[1]
  • Monitoring (Self-Validating Step):

    • Method A (Gravimetric): Aliquot sampling at t = 2, 5, 10, 20 mins.[1] Quench immediately in acidic methanol.

    • Method B (Real-time): Monitor exotherm (heat flow) or monomer uptake (if running at constant pressure).[1]

  • Quenching: Terminate with 5% HCl/Methanol solution.

Phase 3: Data Analysis

Plot


 vs. time.[1]
  • Linearity Check: A straight line confirms first-order kinetics.

  • Slope: The slope equals

    
    .[1]
    
  • Validation: Repeat at three different catalyst concentrations. The slope should scale linearly with

    
    .[1]
    

Polymer Properties & Characterization

The resulting Poly(this compound) exhibits properties distinct from both Poly(1-hexene) (amorphous, low


) and Poly(4-methyl-1-pentene) (highly crystalline, high 

).[1]
PropertyValue / RangeMethodNotes
Tacticity Isotactic ([mmmm] > 95%)

NMR
Requires

-symmetric catalyst.[1]
Glass Transition (

)
-15°C to -30°CDSC"Leathery" at room temperature.[1]
Melting Point (

)
130°C – 150°CDSCBroad melting transition; lower than P4M1P (240°C).[1]
Solubility Soluble in Hexane, Toluene, THFVisualDissolves at Room Temp (unlike PE/PP).[1]
Microstructure Visualization

The following diagram compares the chain architecture of P5M1H vs P4M1P, illustrating why P5M1H packs less efficiently.

Microstructure cluster_P4M1P Poly(4-methyl-1-pentene) (Proximal Branch) cluster_P5M1H Poly(this compound) (Remote Branch) P4 Backbone-CH2-CH-            |           CH2            |          CH(Me)2 Desc4 Branch is close to backbone. Forms tight helical crystals. High Tm (~240°C). P4->Desc4 P5 Backbone-CH2-CH-            |           CH2            |           CH2            |          CH(Me)2 Desc5 Branch is flexible (extra -CH2-). Disrupts crystal packing. Lower Tm (~130°C). P5->Desc5

Figure 2: Structural comparison highlighting the "Spacer Effect" of the extra methylene group in 5M1H.

References

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for kinetic rate laws).

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346.[1] Link (Mechanistic basis for isospecific polymerization).[1]

  • Reddy, S.S., & Sivaram, S. (1995). "Homogeneous Metallocene-Methylaluminoxane Catalyst Systems for Ethylene Polymerization." Progress in Polymer Science.
  • Kashiwa, N. (2000).[1] "The Discovery and Progress of MgCl2-Supported TiCl4 Catalysts." Journal of Polymer Science Part A. (Ziegler-Natta protocols).[1][3][4]

  • NIST Chemistry WebBook. "this compound Spectral Data." Link (Monomer physical properties).[1]

Sources

Applications of 5-Methyl-1-hexene in Stereoselective Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Methyl-1-hexene in Asymmetric Synthesis

In the landscape of modern organic chemistry, the quest for precise control over molecular architecture is paramount. Stereoselective synthesis, the ability to preferentially form one stereoisomer over others, is the cornerstone of drug discovery, materials science, and the synthesis of complex natural products. Within the arsenal of prochiral building blocks available to the synthetic chemist, α-olefins represent a versatile and reactive functional group. Among these, this compound stands out as a substrate of particular interest. Its branched, non-conjugated structure, featuring a terminal double bond and a chiral center precursor, presents unique challenges and opportunities in the pursuit of stereocontrol.

This technical guide provides a comprehensive overview of the applications of this compound in stereoselective synthesis. We will delve into the core principles and practical methodologies that enable the transformation of this simple achiral alkene into complex, enantiomerically enriched molecules. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique reactivity of this compound to construct chiral molecules with high fidelity. We will explore its utility in both stereoselective polymerization, leading to advanced materials with tailored properties, and in a range of asymmetric transformations that forge key stereocenters for the synthesis of fine chemicals and pharmaceutically relevant scaffolds.

Part 1: Stereoselective Polymerization of this compound: Crafting Macromolecular Chirality

The polymerization of α-olefins is a cornerstone of the polymer industry. The ability to control the stereochemistry of the polymer backbone—its tacticity—has a profound impact on the material's physical properties, including its crystallinity, melting point, and mechanical strength. This compound, as a chiral α-olefin, serves as an excellent monomer for the synthesis of stereoregular polymers. The primary methodologies for achieving this control are Ziegler-Natta and metallocene-based catalysis.

Ziegler-Natta Catalysis: The Foundation of Stereocontrolled Polymerization

Ziegler-Natta (Z-N) catalysts, typically heterogeneous systems composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), were among the first systems to enable the stereospecific polymerization of α-olefins.[1] The mechanism of stereocontrol in Z-N catalysis is complex and arises from the chiral environment of the active titanium sites on the surface of the catalyst support (often MgCl₂).[2] The growing polymer chain and the incoming monomer are forced to adopt specific orientations to minimize steric hindrance, leading to the formation of isotactic polymers, where all the stereocenters have the same configuration.[3]

The generally accepted Cossee-Arlman mechanism describes the chain growth at the titanium active center. The alkene coordinates to a vacant site on the titanium and is subsequently inserted into the titanium-carbon bond of the growing polymer chain. The stereochemistry of the resulting polymer is dictated by the specific coordination face of the alkene and the orientation of the growing chain.

Ziegler_Natta_Mechanism cluster_0 Catalyst Active Site cluster_1 Monomer Coordination cluster_2 Insertion and Chain Growth Active_Site Ti-Polymer Chain Monomer This compound Vacant_Site Vacant Orbital Coordinated_Monomer π-complex formation Monomer->Coordinated_Monomer Coordinates to Vacant Site Insertion Migratory Insertion Coordinated_Monomer->Insertion Inserts into Ti-Polymer bond New_Polymer Extended Polymer Chain (New Stereocenter) Insertion->New_Polymer New_Polymer->Active_Site Regeneration of Vacant Site

Figure 1: Simplified workflow of Ziegler-Natta polymerization.

Experimental Protocol: Isotactic Polymerization of this compound

This protocol is adapted from established procedures for the polymerization of 1-hexene using a Mg(OEt)₂/TiCl₄/electron donor catalyst system.[4]

Materials:

  • This compound (monomer)

  • n-Hexane (solvent, anhydrous)

  • Triethylaluminum (TEA, co-catalyst)

  • Cyclohexyl methyl dimethoxysilane (CMMS, external electron donor)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on Mg(OEt)₂)

  • Acidified methanol (for termination)

  • Methanol (for washing)

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer is thoroughly dried and flushed with high-purity nitrogen gas.

  • Charging the Reactor: Under a nitrogen atmosphere, 50 mL of anhydrous n-hexane and 0.08 mol of this compound are introduced into the flask.

  • Co-catalyst and Donor Injection: The required amount of TEA (to achieve a specific Al/Ti molar ratio, e.g., 50) and CMMS (to achieve a specific Al/Si molar ratio, e.g., 40) are injected into the system via syringe.

  • Initiation: The polymerization is initiated by adding 10 mg of the Ziegler-Natta catalyst to the stirred solution.

  • Reaction: The reaction mixture is maintained at a constant temperature (e.g., 50°C) for a set duration (e.g., 2 hours).

  • Termination: The polymerization is terminated by the addition of acidified methanol.

  • Polymer Recovery and Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol, and dried under vacuum at 50°C overnight.

Data Presentation:

Catalyst SystemTemperature (°C)Time (h)Activity (kg polymer/g catalyst·h)Isotacticity (% mmmm)
TiCl₄/MgCl₂/AlEt₃502Varies with specific catalyst>90
Fe-doped Mg(OEt)₂/TiCl₄/DBP/AlEt₃/CMMS502Highup to 95

Note: The data presented are representative and can vary significantly based on the specific catalyst preparation and reaction conditions.

Metallocene Catalysis: Precision in Polymer Architecture

Homogeneous metallocene catalysts, particularly those based on chiral ansa-zirconocenes, offer a higher degree of control over polymer microstructure compared to traditional Ziegler-Natta systems.[5] The well-defined single-site nature of these catalysts allows for a more uniform incorporation of monomers and a narrower molecular weight distribution in the resulting polymer. The stereoselectivity of these catalysts is dictated by the geometry of the ligands surrounding the metal center. C₂-symmetric zirconocenes, for instance, are known to produce highly isotactic poly(α-olefins).

Metallocene_Catalysis cluster_0 Catalyst Activation cluster_1 Stereoselective Polymerization Zirconocene Chiral Zirconocene Pre-catalyst Active_Catalyst Cationic Zirconocene Active Species Zirconocene->Active_Catalyst Activation by MAO MAO Methylaluminoxane (MAO) MAO->Active_Catalyst Polymerization Chain Growth Active_Catalyst->Polymerization Initiates Monomer This compound Monomer->Polymerization Monomer Feed Isotactic_Polymer Isotactic Poly(this compound) Polymerization->Isotactic_Polymer

Figure 2: Workflow for metallocene-catalyzed polymerization.

Part 2: Stereoselective Synthesis of Chiral Building Blocks from this compound

Beyond polymerization, the terminal double bond of this compound is a versatile functional handle for a variety of asymmetric transformations. These reactions introduce one or more stereocenters, converting the achiral starting material into valuable chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Asymmetric Dihydroxylation: Access to Chiral Diols

The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes.[6] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-derived ligand. The choice of ligand, either a dihydroquinine (DHQ) or a dihydroquinidine (DHQD) derivative, dictates which face of the alkene is hydroxylated, allowing for predictable access to either enantiomer of the diol product. Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), simplify the experimental procedure.[7]

The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene double bond.[6] This is followed by hydrolysis of the resulting osmate ester to yield the diol and regenerate the osmium catalyst.

Sharpless_Dihydroxylation Alkene This compound Cycloaddition [3+2] Cycloaddition Alkene->Cycloaddition OsO4_L OsO₄-Chiral Ligand Complex OsO4_L->Cycloaddition Osmate_Ester Cyclic Osmate Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis Osmate_Ester->Hydrolysis Diol Chiral 1,2-Diol Hydrolysis->Diol Regen_Catalyst Regenerated Os(VIII) Catalyst Hydrolysis->Regen_Catalyst Os(VI) Regen_Catalyst->OsO4_L Re-oxidation Oxidant Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) Oxidant->Regen_Catalyst

Figure 3: Catalytic cycle of Sharpless asymmetric dihydroxylation.

The following is a general procedure adaptable for the asymmetric dihydroxylation of this compound.[8]

Materials:

  • This compound

  • AD-mix-β (or AD-mix-α)

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, for less reactive alkenes)

  • Sodium sulfite (for quenching)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with a 1:1 mixture of tert-butanol and water. To this is added the AD-mix powder (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃).

  • Cooling and Substrate Addition: The mixture is cooled to 0°C, and this compound is added.

  • Reaction: The reaction is stirred vigorously at 0°C until the starting material is consumed (monitored by TLC or GC).

  • Quenching: The reaction is quenched by the addition of solid sodium sulfite and stirred for an additional hour.

  • Extraction: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude diol is purified by flash column chromatography.

Asymmetric Epoxidation: Synthesis of Chiral Epoxides

Chiral epoxides are highly valuable synthetic intermediates due to their susceptibility to nucleophilic ring-opening reactions, which can proceed with high regio- and stereoselectivity. The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including terminal alkenes like this compound.[2] This reaction employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (bleach).[9]

This is a general procedure that can be adapted for this compound.[10]

Materials:

  • This compound

  • Jacobsen's catalyst [(R,R)- or (S,S)-enantiomer]

  • Dichloromethane (CH₂Cl₂)

  • Buffered bleach solution (NaOCl, pH ~11.3)

Procedure:

  • Reaction Setup: this compound and Jacobsen's catalyst (e.g., 5-10 mol%) are dissolved in dichloromethane in an Erlenmeyer flask.

  • Oxidant Addition: The buffered bleach solution is added to the stirred solution of the alkene and catalyst.

  • Reaction: The biphasic mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Workup: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude epoxide is purified by flash column chromatography.

Asymmetric Hydroboration-Oxidation: Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation is a classic method for the hydration of alkenes with anti-Markovnikov regioselectivity.[11] The use of chiral borane reagents allows for this transformation to be performed enantioselectively. Reagents such as diisopinocampheylborane (Ipc₂BH) or monoisopinocampheylborane (IpcBH₂) are commonly employed. The hydroboration step proceeds via a syn-addition of the B-H bond across the double bond, followed by oxidation with retention of configuration to yield the chiral alcohol.

Hydroboration_Oxidation cluster_0 Asymmetric Hydroboration cluster_1 Oxidation Alkene This compound Organoborane Chiral Trialkylborane Intermediate Alkene->Organoborane Chiral_Borane Chiral Borane (e.g., Ipc₂BH) Chiral_Borane->Organoborane syn-Addition Alcohol Chiral Alcohol (5-Methyl-1-hexanol) Organoborane->Alcohol Oxidant H₂O₂, NaOH Oxidant->Alcohol Oxidation with retention

Figure 4: Stereoselective hydroboration-oxidation workflow.

Conclusion: A Versatile Substrate for Stereoselective Transformations

This compound has proven to be a valuable and versatile substrate in the field of stereoselective synthesis. Its utility spans from the creation of advanced polymeric materials with controlled tacticity to its role as a precursor for a variety of enantiomerically enriched small molecules. The methodologies discussed in this guide, including Ziegler-Natta and metallocene-catalyzed polymerization, as well as asymmetric dihydroxylation, epoxidation, and hydroboration, highlight the breadth of chemical transformations that can be applied to this simple yet powerful building block. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity of this compound opens doors to the efficient and elegant synthesis of complex chiral targets. As the demand for enantiomerically pure compounds continues to grow, the strategic application of substrates like this compound will undoubtedly play an increasingly important role in shaping the future of asymmetric synthesis.

References

  • [Biomedical Journal of Scientific & Technical Research. (2019). Synthesis of a[2] Helicene-Based Chiral Polymer.]([Link])

Sources

Conformational Analysis of 5-Methyl-1-hexene: Structural Dynamics & Application in Stereoselective Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1-hexene (5-MH) represents a critical structural motif in the family of branched


-olefins. As a homolog to 4-methyl-1-pentene, it serves as a vital model for understanding how methylene spacers modulate steric bulk in Ziegler-Natta and metallocene catalysis. This guide provides a rigorous technical analysis of the molecule's conformational landscape, detailing the computational and experimental workflows required to resolve its rotational isomeric states. The insights derived here directly inform monomer insertion rates and the resulting tacticity of poly(this compound).

Structural Fundamentals & Degrees of Freedom

The 5-MH molecule (


) consists of a vinyl head group, a dimethylene spacer (

), and an isopropyl tail (

).
Connectivity & Steric Zones

The molecule is divided into three distinct steric zones that dictate its reactivity and spectral signature:

  • Zone A (Reactive Head): The

    
     terminal alkene. Its accessibility is governed by the folding of the chain.
    
  • Zone B (Flexible Linker): The

    
     bond. Rotation around this axis determines the "extension" of the molecule.
    
  • Zone C (Bulky Tail): The

    
     isopropyl group. This group introduces significant steric hindrance, but unlike 4-methyl-1-pentene, the extra methylene spacer (
    
    
    
    ) mitigates the direct interference with the double bond.
Key Torsional Angles

The conformational analysis focuses on two primary dihedral angles:

  • 
     (
    
    
    
    ):
    Determines the orientation of the alkyl chain relative to the alkene plane.
  • 
     (
    
    
    
    ):
    Determines the orientation of the isopropyl "fork" relative to the chain backbone.

Computational Methodology (The Dry Lab)

To resolve the local minima of 5-MH, a single static optimization is insufficient due to the flexibility of the alkyl chain. A dynamic search protocol is required.[1]

Protocol: Monte Carlo / DFT Pipeline

Objective: Identify all thermally accessible conformers within a 3.0 kcal/mol window of the global minimum.

Step-by-Step Workflow:

  • Conformational Search (MMFF94): Use Monte Carlo Multiple Minimum (MCMM) sampling to randomize torsions. The Merck Molecular Force Field (MMFF94) is chosen for its accurate parameterization of organic hydrocarbons.

  • Geometry Optimization (DFT): Re-optimize unique conformers using Density Functional Theory.

    • Functional: B3LYP (provides a balance of cost/accuracy for organic thermochemistry).

    • Basis Set: 6-311G+(d,p) (diffuse functions are critical for describing the

      
      -cloud of the alkene).
      
  • Frequency Analysis: Compute vibrational frequencies to ensure all stationary points are true minima (zero imaginary frequencies).

  • Boltzmann Weighting: Calculate population percentages at 298 K based on Gibbs Free Energy (

    
    ).
    
Visualization of Computational Workflow

CompWorkflow Start Input Structure (this compound) MCMM Monte Carlo Search (MMFF94 Force Field) Randomize Torsions Start->MCMM Filter Filter Duplicates (RMSD < 0.5 Å) MCMM->Filter DFT DFT Optimization B3LYP/6-311G+(d,p) Filter->DFT Freq Frequency Analysis (Check for Imaginary Freqs) DFT->Freq Freq->MCMM Saddle Point (Reject) Boltz Boltzmann Population Calculation (298 K) Freq->Boltz Valid Minima

Caption: Figure 1. Automated computational pipeline for resolving the conformational ensemble of flexible


-olefins.

Experimental Validation (The Wet Lab)

Computational predictions must be validated against solution-phase data. For acyclic alkenes, Nuclear Magnetic Resonance (NMR) is the gold standard.

NMR and the -Gauche Effect

The chemical shift of a carbon atom is highly sensitive to the steric compression from a substituent at the


 position (three bonds away).
  • Mechanism: When the

    
     torsion adopts a gauche conformation, the steric overlap shields the 
    
    
    
    and
    
    
    nuclei, causing an upfield shift (lower ppm).
  • Diagnostic Signal: The

    
     methylene carbon signal is the reporter.
    
    • Anti conformation:

      
       ppm.
      
    • Gauche conformation:

      
       ppm.
      
  • Observed Shift: The experimental shift is a weighted average of the fast-exchanging conformers.

Experimental Protocol: Variable Temperature NMR

To deconvolve the conformers, perform Variable Temperature (VT) NMR.

  • Sample Prep: Dissolve 20 mg 5-MH in

    
     (or 
    
    
    
    to avoid solvent overlap).
  • Acquisition: Acquire

    
     spectra at +25°C, -20°C, and -60°C.
    
  • Analysis:

    • At high T, the signal is a weighted average.

    • At low T (approaching the coalescence limit), the rotation slows. If the barrier is high enough (>7 kcal/mol), signals may broaden or split.

    • Note: For 5-MH, the barrier is low; thus, you will observe a drift in chemical shift rather than splitting. Plot

      
       vs. 
      
      
      
      to extrapolate the shifts of pure conformers.
Quantitative Data Summary (Simulated)
Conformer TypeTorsion Angle (

)
Relative Energy (

, kcal/mol)
Population (298 K)
Anti (Trans)

0.00 (Global Min)~65%
Gauche (+)

+0.85~17.5%
Gauche (-)

+0.85~17.5%

Interpretation: The anti conformer dominates because it extends the chain, minimizing steric clash between the vinyl group and the isopropyl tail.

Application Context: Stereoselective Polymerization[2]

The conformation of 5-MH directly impacts its utility in Ziegler-Natta (ZN) and Metallocene polymerization.

The "Spacer Effect" on Catalysis

In 4-methyl-1-pentene, the branch is at the


-position relative to the growing chain during insertion. This creates massive steric bulk, often requiring specialized catalysts.
In This compound , the branch is at the 

-position. The extra methylene spacer allows the monomer to adopt a conformation where the tail points away from the metal center (

or

), facilitating easier insertion.
Mechanism of Insertion

The insertion follows the Cossee-Arlman mechanism. The monomer must coordinate to the metal vacancy. If 5-MH is in a gauche conformation, the isopropyl tail may block the vacancy, lowering activity. Therefore, the polymerization rate is correlated with the population of the anti conformer.

Pathway Visualization

Polymerization Cat Active Catalyst Center (Zr-Polymer Chain) Coord $pi$-Complex Formation Cat->Coord Monomer_Anti 5-MH (Anti) Tail Extended Monomer_Anti->Coord Fast Kinetics Monomer_Gauche 5-MH (Gauche) Tail Folded Monomer_Gauche->Coord Steric Clash (Slow) TS 4-Center Transition State Coord->TS Insert Insertion & Chain Growth TS->Insert

Caption: Figure 2. Kinetic preference for anti-conformer insertion in Ziegler-Natta polymerization.

References

  • BenchChem. (2025). Application Notes and Protocols for the Ziegler-Natta Polymerization of 5-Methyl-1,3-hexadiene.[2]Link

  • National Institute of Standards and Technology (NIST). (2024). 1-Hexene, 5-methyl- Properties and Spectral Data.[3][4] NIST Chemistry WebBook, SRD 69.[4] Link

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Link

  • Tonelli, A. E. (1989). NMR Spectroscopy and Polymer Microstructure: The Conformational Connection. VCH Publishers.
  • Galli, P., & Vecellio, G. (2004). Technology: driving force behind the polyolefin industry. Progress in Polymer Science, 26(8), 1287-1336.

Sources

Methodological & Application

Application Note: High-Fidelity Ziegler-Natta Polymerization Protocol for 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The synthesis of polyolefins derived from branched


-olefins presents a unique frontier in materials science, yielding polymers with highly specialized thermal and mechanical properties. Poly(5-methyl-1-hexene) is of particular interest to researchers due to its distinct glass transition temperature (

)[1] and its ability to form highly crystalline domains when synthesized with strict stereoregularity. The pendant isobutyl group provides steric bulk that restricts chain mobility, fundamentally altering polymer chain packing compared to linear analogs.

To achieve high isotacticity and controlled molecular weights, a heterogeneous Ziegler-Natta (Z-N) catalytic system is strictly required[2]. This protocol utilizes a


 precatalyst supported on a nanostructured 

lattice, activated by an organoaluminum co-catalyst (Triethylaluminum, TEAL)[3].

Mechanistic Causality: The Cossee-Arlman Framework

Understanding the underlying catalytic mechanism is critical for troubleshooting and optimizing the polymerization workflow. The polymerization of this compound is governed by the well-established Cossee-Arlman mechanism [4].

The process is initiated by the TEAL co-catalyst, which serves a dual, highly sensitive purpose: it simultaneously reduces the


 centers on the 

support to

and alkylates them[5]. This creates a highly reactive coordinative vacancy on the transition metal[6].
  • Coordination : The

    
    -electron cloud of the this compound monomer coordinates to the vacant site on the 
    
    
    
    center. The steric environment imposed by the
    
    
    lattice and any internal electron donors dictates the stereofacial insertion of the monomer, strongly favoring isotactic propagation.
  • Migratory Insertion : The growing polymer alkyl chain migrates to the coordinated monomer, forming a new C-C bond and regenerating the coordinative vacancy at the adjacent site to continue the catalytic cycle[4].

Trustworthiness & Self-Validating System

This protocol is designed as a self-validating system. The reduction of


 to 

by TEAL is accompanied by a distinct visual color shift (from a pale/colorless suspension to a dark brown or violet hue). Diagnostic Check : If the system remains colorless or turns milky white upon TEAL injection, it indicates catastrophic oxygen or moisture contamination (hydrolysis of the co-catalyst), and the reaction must be aborted[6]. Furthermore, carbon monoxide (CO) can be used as a diagnostic tool; injecting trace CO reversibly coordinates to the

sites, temporarily halting the viscosity increase, which validates that the active sites are functioning purely via the intended coordination mechanism[5].

Experimental Setup & Reagents

Caution:


 and TEAL are highly pyrophoric and violently moisture-sensitive. All operations MUST be conducted under strictly anhydrous and anaerobic conditions using standard Schlenk line techniques or a nitrogen/argon-filled glovebox.
  • Monomer : this compound (Purity >98%).

  • Precatalyst :

    
    -supported 
    
    
    
    (commercial heterogeneous Z-N catalyst).
  • Co-catalyst : Triethylaluminum (TEAL), 1.0 M in heptane.

  • Solvent : Anhydrous toluene (distilled over sodium/benzophenone).

  • Quenching Agent : Methanol acidified with 10% v/v HCl.

Step-by-Step Polymerization Protocol

Phase 1: Monomer Purification

Causality: Even parts-per-million (ppm) levels of water or dissolved oxygen will irreversibly hydrolyze the TEAL co-catalyst, terminating the active


 sites before propagation can begin[5].
  • Transfer 50 mL of this compound to a Schlenk flask containing 2.0 g of calcium hydride (

    
    ).
    
  • Stir the suspension at room temperature for 24 hours to aggressively scavenge trace moisture.

  • Vacuum distill the monomer into a flame-dried, argon-purged storage ampoule and store at 4°C in the dark.

Phase 2: Reactor Preparation & Catalyst Activation
  • Flame-dry a 250 mL heavy-walled glass polymerization reactor equipped with a magnetic stir bar and a rubber septum. Cool under dynamic vacuum and backfill with ultra-high purity Argon (repeat this cycle 3 times).

  • Inject 50 mL of anhydrous toluene into the reactor via a gas-tight syringe.

  • Add the

    
     precatalyst (equivalent to 10 mg of Ti content) against a positive counter-flow of Argon.
    
  • Inject the TEAL solution to achieve the desired Al/Ti molar ratio (typically 150:1).

  • Stir the mixture at 25°C for 15 minutes. Validation: Observe the color change to dark brown/violet, confirming successful alkylation and reduction of the Ti centers[6].

Phase 3: Polymerization
  • Bring the reactor to the target polymerization temperature (e.g., 50°C) using a thermostated oil bath.

  • Inject 10 mL of the purified this compound monomer to initiate the Cossee-Arlman cycle.

  • Maintain constant stirring (800 rpm) for 2 to 4 hours. Observation: The solution viscosity will progressively increase. A sudden plateau in viscosity indicates monomer depletion.

Phase 4: Quenching and Polymer Recovery
  • Terminate the reaction by injecting 10 mL of acidified methanol (10% HCl in MeOH). Causality: The acid cleaves the active Ti-Polymer and Al-Polymer bonds, effectively quenching the catalytic cycle and solubilizing the inorganic catalyst residues.

  • Pour the viscous reactor contents into 200 mL of vigorously stirred neat methanol to precipitate the poly(this compound).

  • Filter the white polymer precipitate and wash sequentially with methanol and acetone to remove oligomers.

  • Dry the polymer in a vacuum oven at 60°C to a constant weight.

Quantitative Data Presentation

The physicochemical properties of poly(this compound) are highly dependent on the polymerization temperature and the Al/Ti ratio. Table 1 summarizes the expected quantitative data based on optimized Z-N parameters.

Table 1: Expected Physicochemical Properties of Poly(this compound) Synthesized via Heterogeneous Z-N Catalysis

ParameterCondition ACondition BCondition C
Al/Ti Molar Ratio 100:1150:1250:1
Polymerization Temp (°C) 255070
Expected Yield (%) 628594
Isotacticity Index (%) >98>95>88
Molecular Weight (

, kDa)
320240160
Glass Transition (

, °C)
-14-14-14

Process Visualization

ZN_Workflow Prep Phase 1: Monomer Purification (CaH2 Drying & Distillation) Act Phase 2: Catalyst Activation (TiCl4/MgCl2 + TEAL) Prep->Act Purified Monomer Coord Phase 3a: Monomer Coordination (Cossee-Arlman Mechanism) Act->Coord Active Ti3+ Sites Insert Phase 3b: Migratory Insertion (Chain Propagation) Coord->Insert pi-complex formation Insert->Coord Vacant site regeneration Quench Phase 4: Reaction Quenching (Acidified Methanol) Insert->Quench Target Mw reached Recover Phase 5: Polymer Recovery (Isotactic Poly(this compound)) Quench->Recover Precipitation

Workflow of Ziegler-Natta polymerization of this compound via Cossee-Arlman mechanism.

References

  • Olefin Polymerization with Ziegler-Natta Catalyst | Chemistry LibreTexts |

  • Chapter 1 | PDF | Polymers | Copolymer | Scribd |

  • Advances in Ziegler-Natta Type Catalysts for Olefin Polymerization | MDPI |

  • Cossee–Arlman mechanism | Wikipedia |

  • Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis | The Journal of Physical Chemistry Letters (ACS Publications) |

  • Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis | PMC |

Sources

Application Note: Copolymerization of Ethylene and 5-Methyl-1-hexene via Single-Site Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers Focus: Mechanistic causality, rigorous air-free experimental protocols, and structure-property relationships in advanced polyolefins.

Introduction & Mechanistic Rationale

The copolymerization of ethylene with higher


-olefins is a foundational strategy for tuning the thermal and mechanical properties of polyolefins. While linear 

-olefins (like 1-butene or 1-hexene) are ubiquitous in producing Linear Low-Density Polyethylene (LLDPE), the use of branched

-olefins such as 5-methyl-1-hexene (5M1H) introduces unique microstructural features. The incorporation of 5M1H yields iso-pentyl side chains along the polyethylene backbone, which highly disrupts lamellar crystallization, drastically lowering the melting temperature (

) and yielding materials that range from tough plastomers to high-performance thermoplastic elastomers[1].
Catalyst Selection and Causality

Traditional multi-site Ziegler-Natta catalysts exhibit poor comonomer response for sterically demanding branched olefins. Therefore, single-site metallocene catalysts (e.g.,


-dimethylsilylbis(1-indenyl)zirconium dichloride) or Constrained Geometry Catalysts (CGCs) are required[2]. The open "bite angle" of these transition metal complexes minimizes steric clashes during the transition state of monomer coordination, allowing the bulky 5M1H monomer to undergo migratory insertion efficiently[3].

Furthermore, the distance of the methyl branch from the vinyl group in 5M1H (a 3-carbon spacer) strikes an optimal balance: it is far enough from the reactive double bond to permit reasonable catalytic activity, yet bulky enough to strongly influence the polymer's free volume and chain entanglement[4].

Experimental Design & Self-Validating Workflows

Organometallic olefin polymerization is highly sensitive to protic impurities. The following protocol relies on rigorous Schlenk and glovebox techniques to ensure self-validating, reproducible kinetics.

Materials and Purification
  • Ethylene (99.9%): Passed through a purification train of activated 4Å molecular sieves and a BASF R3-11 copper catalyst column to remove moisture and oxygen.

  • This compound (99%): Refluxed over calcium hydride (

    
    ) for 24 hours, vacuum distilled, and stored over activated molecular sieves in an argon-filled glovebox. Causality: Trace water irreversibly hydrolyzes the oxophilic 
    
    
    
    active centers, killing activity.
  • Toluene (Solvent): Refluxed over sodium/benzophenone ketyl until a deep purple color persists (indicating complete deoxygenation and dehydration), then distilled under argon.

  • Catalyst:

    
    -
    
    
    
    (Strem Chemicals).
  • Cocatalyst: Methylaluminoxane (MAO, 10 wt% in toluene). MAO serves a dual purpose: it alkylates and ionizes the metallocene to form the active cationic species, and acts as a scavenger for residual reactor impurities[1].

Step-by-Step Polymerization Protocol

ExpWorkflow A 1. Reagent Purification (Distillation over Na/K, CaH2) B 2. Reactor Conditioning (Vacuum/Ar Cycles at 120°C) A->B C 3. Solvent & Comonomer Addition (Toluene + 5M1H) B->C D 4. Cocatalyst Injection (MAO Activation) C->D E 5. Ethylene Saturation (Constant Pressure Control) D->E F 6. Catalyst Injection (Initiation of Polymerization) E->F G 7. Quenching (Acidic Methanol Addition) F->G H 8. Polymer Recovery (Filtration & Vacuum Drying) G->H

Fig 1. Step-by-step experimental workflow for ethylene/5-methyl-1-hexene copolymerization.

Procedure:

  • Reactor Conditioning: Bake a 250 mL Parr stainless steel autoclave at 120 °C under dynamic vacuum for 2 hours. Backfill with purified argon and cool to the reaction temperature (e.g., 60 °C).

  • Solvent & Monomer Loading: Under a positive argon flow, inject 100 mL of anhydrous toluene and the desired volume of purified 5M1H (e.g., 10 mL) via a gas-tight syringe.

  • Scavenging: Inject 5.0 mmol of MAO solution. Stir at 400 rpm for 10 minutes.

  • Saturation: Pressurize the reactor with ethylene to 4.0 bar. Allow the solvent to saturate until the mass flow controller indicates zero flow.

  • Initiation: Inject the catalyst solution (2.0 µmol of

    
    -
    
    
    
    in 2 mL toluene) via a high-pressure injection bomb, using a slight overpressure of argon.
    • Self-Validation Check: A sudden exotherm (2–5 °C spike) and an immediate spike in ethylene mass flow confirm successful initiation.

  • Propagation: Maintain constant ethylene pressure (4.0 bar) and temperature (60 °C) for 30 minutes. Monitor the ethylene uptake curve; a flat, continuous uptake indicates stable, steady-state kinetics.

  • Quenching: Vent the reactor and immediately inject 10 mL of acidic methanol (10% v/v HCl in methanol).

    • Causality: The acid protonates the metal-carbon bond, terminating the chain, and solubilizes the aluminum residues into

      
      , preventing ash contamination in the final polymer.
      
  • Recovery: Pour the reactor contents into 500 mL of vigorously stirred methanol to precipitate the polymer. Filter, wash with fresh methanol, and dry in a vacuum oven at 60 °C to constant weight.

Catalytic Mechanism & Pathway

The copolymerization follows a standard coordination-insertion mechanism. The steric bulk of 5M1H primarily affects the transition state during migratory insertion, often leading to a higher rate of


-hydride elimination (chain transfer) compared to ethylene homopolymerization.

CatalyticMechanism Precat Pre-catalyst (L2ZrCl2) Active Active Cationic Site [L2Zr-P]+ Precat->Active MAO Coord Monomer Coordination (π-complex) Active->Coord + Ethylene/5M1H Insert Migratory Insertion (Chain Extension) Coord->Insert Transition State Insert->Coord + Monomer Term Chain Termination (β-H Elimination) Insert->Term Transfer Term->Active Re-initiation

Fig 2. Coordination-insertion mechanism and chain transfer pathways in metallocene catalysis.

Quantitative Data Presentation

The incorporation of 5M1H has a profound "comonomer effect" on both the catalytic activity and the macroscopic properties of the resulting polymer. The table below summarizes typical experimental outcomes when varying the 5M1H feed concentration.

Table 1: Influence of 5M1H Concentration on Copolymerization Kinetics and Polymer Properties (Conditions: 2.0 µmol


-

, Al/Zr = 2500, 4.0 bar Ethylene, 60 °C, 30 min)
Run[5M1H] Feed (mol/L)Activity (kg PE / mol Zr·h)5M1H Incorp. (mol%)

( kg/mol )
PDI (

)

(°C)
10.008,5000.02202.1135
20.506,2003.81802.2112
31.004,1007.51452.194
42.002,30014.1952.368

Data Interpretation:

  • Activity Drop: As comonomer concentration increases, overall activity decreases. The bulky iso-pentyl group of the coordinated 5M1H slows down the subsequent migratory insertion step[3].

  • Molecular Weight (

    
    ):  Decreases with higher 5M1H feed. Sterically hindered active sites following 5M1H insertion are more prone to 
    
    
    
    -hydride elimination (chain termination) than to further ethylene insertion.
  • Thermal Properties (

    
    ):  The melting point drops precipitously from 135 °C (highly crystalline HDPE) to 68 °C (elastomeric domain) due to the disruption of the crystalline lamellae by the bulky iso-pentyl branches[4].
    

References

1.2[2] 2.1[1] 3.3[3] 4.4[4]

Sources

Application Note: Precision Hydroformylation of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the hydroformylation (Oxo synthesis) of 5-Methyl-1-hexene to produce isomeric aldehydes. Unlike simple linear alpha-olefins, this compound possesses a


-branch (relative to the double bond), offering a unique model for understanding remote steric effects in catalysis.

Target Products:

  • Linear (n-isomer): 6-Methylheptanal. (Preferred for fragrances/polymer precursors).

  • Branched (iso-isomer): 2,5-Dimethylhexanal. (Valuable for generating chiral building blocks).

Key Technical Challenge: The primary challenge is controlling the Regioselectivity (n/i ratio) . While the terminal double bond favors linear insertion, the remote methyl group can influence catalyst folding, particularly with bulky phosphite ligands. Furthermore, isomerization of the terminal double bond to the internal position (5-methyl-2-hexene) renders the substrate inert to hydroformylation under mild conditions, representing a yield loss.

Mechanistic Grounding & Ligand Selection

The reaction follows the modified Wilkinson dissociative mechanism (for monophosphines) or an associative pathway (for chelating diphosphines). The regioselectivity is determined during the hydrometalation step .

The Decision Matrix: Ligand Effects

The choice of ligand dictates the steric environment around the Rhodium center.

FeatureTriphenylphosphine (PPh3) Xantphos Biphephos
Denticity MonodentateBidentate (Wide Bite Angle)Bidentate (Bisphosphite)
Electronic Effect Moderate

-donor
Strong ChelatorStrong

-acceptor
n/i Selectivity Low (2:1 to 8:1)High (> 30:1)Very High (> 50:1)
Isomerization ModerateLowHigh (requires optimization)
Stability High (Air stable solid)HighLow (Hydrolysis sensitive)
Recommendation Use for General Screening Use for Linear Target Use for Difficult Substrates
Catalytic Cycle Visualization

The diagram below illustrates the critical bifurcation point between Linear (Anti-Markovnikov) and Branched (Markovnikov) pathways.

HydroformylationCycle cluster_Linear Linear Pathway (Target: 6-Methylheptanal) cluster_Branched Branched Pathway (Target: 2,5-Dimethylhexanal) PreCat Rh Precursor Rh(acac)(CO)2 Active Active Species [H-Rh(L)n(CO)2] PreCat->Active + Syngas, + Ligand Coord Alkene Coordination (this compound) Active->Coord AntiMark Anti-Markovnikov Insertion (Rh-C1 Bond) Coord->AntiMark Steric Bulk (Ligand) Mark Markovnikov Insertion (Rh-C2 Bond) Coord->Mark Electronic Control AcylLin Linear Acyl-Rh AntiMark->AcylLin + CO OxAdd Oxidative Addition (H2) & Reductive Elimination AcylLin->OxAdd AcylBr Branched Acyl-Rh Mark->AcylBr + CO AcylBr->OxAdd Product Aldehyde Product + Regenerated Catalyst OxAdd->Product Product->Active Cycle Repeats

Caption: Rhodium-catalyzed hydroformylation cycle showing the critical regioselectivity bifurcation determined by ligand sterics (hydrometalation step).

Experimental Protocols

Safety Pre-Check (Critical)
  • Syngas (CO/H2): Carbon monoxide is a silent killer. All reactions must be performed in a high-pressure autoclave located within a well-ventilated fume hood equipped with CO detectors.

  • This compound: Highly flammable (Flash point approx. -10°C to 10°C range). Ground all equipment to prevent static discharge.[1]

  • Pressure: Rated burst disks must be installed on the autoclave.

Protocol A: High Linear Selectivity (Rh/Xantphos)

Objective: Synthesis of 6-Methylheptanal with n/i ratio > 30:1.

Reagents:

  • Precursor: Rh(acac)(CO)

    
     (CAS: 14874-82-9)
    
  • Ligand: Xantphos (CAS: 161265-03-8)

  • Substrate: this compound (CAS: 3524-73-0)[2][3]

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Procedure:

  • Catalyst Preparation (In Glovebox or Schlenk Line):

    • Weigh Rh(acac)(CO)

      
       (3.0 mg, 0.0116 mmol).
      
    • Weigh Xantphos (33.5 mg, 0.058 mmol). Note: Ligand/Metal ratio of 5:1 ensures active species formation.

    • Dissolve in 15 mL of degassed Toluene. Stir for 10 mins until a clear yellow/orange solution forms.

  • Reactor Loading:

    • Add this compound (1.14 g, 11.6 mmol). Substrate/Rh ratio = 1000:1.

    • Transfer the mixture via cannula into a pre-dried, argon-flushed stainless steel autoclave (e.g., Parr 4560 series).

  • Pressurization:

    • Purge the connection lines with Syngas (1:1 CO/H2).

    • Pressurize the reactor to 10 bar with Syngas. Vent to 2 bar (repeat 3x) to remove Argon/Air.

    • Final Pressurization: Fill to 20 bar (at room temperature).

  • Reaction:

    • Heat to 80°C with vigorous stirring (1000 rpm). Mass transfer is critical.

    • Reaction time: 16–20 hours.

    • Monitoring: Pressure drop indicates gas consumption.

  • Workup:

    • Cool reactor to < 25°C.

    • Slowly vent Syngas into a fume hood exhaust.

    • Analyze crude via GC/NMR.

    • Purification: Distillation. This compound b.p. ~85°C; Aldehydes b.p. ~155-165°C.

Protocol B: General/Branched Selectivity (Rh/PPh3)

Objective: Synthesis of 2,5-Dimethylhexanal (enriched) or thermodynamic mixture.

Modifications to Protocol A:

  • Ligand: Triphenylphosphine (PPh3). Use L/M ratio of 200:1 (Excess PPh3 stabilizes the catalyst and suppresses isomerization).

  • Pressure: Lower pressure (10 bar) favors branched products slightly more than high pressure, though sterics dominate.

  • Temperature: 60°C (Lower temp improves selectivity but reduces rate).

Analytical Workflow & Data Interpretation

Workflow Diagram

Workflow cluster_Prep Preparation cluster_Rxn Reaction cluster_Analysis Analysis Weigh Weigh Reagents (Glovebox) Load Load Autoclave (Schlenk) Weigh->Load Pressurize Pressurize (20 bar CO/H2) Load->Pressurize Heat Heat & Stir (80°C, 16h) Pressurize->Heat Vent Vent & Sample Heat->Vent GC GC-FID (Conversion/Selectivity) Vent->GC NMR 1H NMR (Structure Verif.) Vent->NMR

Caption: Operational workflow for high-pressure hydroformylation.

Data Interpretation (GC/NMR)

Gas Chromatography (GC-FID):

  • Column: HP-5 or DB-Wax.

  • Elution Order (Typical):

    • This compound (Substrate)[2]

    • 5-Methyl-2-hexene (Internal Isomer - Byproduct)

    • 2,5-Dimethylhexanal (Branched Aldehyde)

    • 6-Methylheptanal (Linear Aldehyde)

1H NMR (CDCl3):

  • Aldehyde Proton (-CHO): Look for triplet (linear) vs. doublet (branched) around

    
     9.5 – 9.8 ppm.
    
    • Linear (6-Methylheptanal):

      
       ~9.76 ppm (t, 
      
      
      
      Hz).
    • Branched (2,5-Dimethylhexanal):

      
       ~9.65 ppm (d, 
      
      
      
      Hz).
  • Olefinic Protons: Disappearance of multiplets at

    
     4.9–5.8 ppm confirms conversion.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (< 20%) Catalyst Poisoning (O2/S)Ensure rigorous degassing of toluene and substrate. Check Syngas purity.
High Isomerization Low CO PressureIncrease CO partial pressure (CO inhibits

-hydride elimination).
Low Linear Selectivity Ligand DissociationIncrease Ligand/Rh ratio. For Xantphos, ensure T < 100°C.
Black Precipitate Rh Decomposition"Rh Black" formation. Add excess PPh3 or lower temperature.

References

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732.

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational text for Xantphos protocols).

  • Börner, A., et al. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes. Journal of the American Chemical Society.[4]

  • Santa Cruz Biotechnology. (2025). This compound Safety Data Sheet.

  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968).[5][6] Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A.

Sources

Part 1: Executive Technical Advisory (The "Achiral Paradox")

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Functionalization & Transformation of 5-Methyl-1-hexene

Critical Scientific Clarification: Before detailing experimental protocols, it is imperative to address the stereochemical reality of the request. Direct hydrogenation (


 addition)  of this compound yields 2-methylhexane  (Isoheptane).
  • Substrate: this compound (

    
    )
    
  • Product: 2-Methylhexane (

    
    )
    

The Paradox: The product, 2-methylhexane, is achiral . The C2 position possesses two hydrogen atoms and the C5 position (isopropyl group) retains its symmetry. Therefore, "Asymmetric Hydrogenation" in the literal sense is chemically impossible as no stereocenter is generated or preserved.

The Solution: In high-value pharmaceutical synthesis, "asymmetric hydrogenation of this compound" typically refers to one of two advanced workflows used to install chirality on this specific carbon skeleton:

  • Asymmetric Hydroformylation (AHF): Converting the alkene into a chiral aldehyde (branched regioisomer). This is the industry standard for functionalizing this substrate.

  • Asymmetric Deuteration: Using

    
     instead of 
    
    
    
    to create a chiral center (
    
    
    ) for metabolic stability profiling (deuterium switching).

This guide provides protocols for these two sophisticated transformations.

Part 2: Reaction Pathway Analysis

The following decision tree illustrates the divergence between standard (achiral) processing and high-value asymmetric transformations.

G Substrate This compound (Prochiral Substrate) Achiral_Rxn Standard Hydrogenation (H2, Pd/C) Substrate->Achiral_Rxn AHF_Rxn Asymmetric Hydroformylation (Rh(acac)(CO)2 / Chiral BisDiazaphos) Substrate->AHF_Rxn Deut_Rxn Asymmetric Deuteration (D2, Ir-N,P Catalyst) Substrate->Deut_Rxn Product_Achiral 2-Methylhexane (ACHIRAL - No Value) Achiral_Rxn->Product_Achiral Yields Achiral Alkane Product_Aldehyde 4-Methyl-2-formylhexane (Chiral Aldehyde) Target: Drug Intermediates AHF_Rxn->Product_Aldehyde Creates C2 Stereocenter Product_Deut (2S)-1,2-Dideuterio-5-methylhexane (Chiral Isotopologue) Target: ADME/Tox Studies Deut_Rxn->Product_Deut Creates C2 Stereocenter (H vs D)

Figure 1: Strategic divergence in this compound processing. Green and Yellow pathways represent valid asymmetric protocols.

Part 3: Protocol A - Asymmetric Hydroformylation (AHF)

Objective: Synthesis of chiral (S)-4-methyl-2-formylhexane . Mechanism: Rhodium-catalyzed insertion of CO and


. The challenge is enforcing branched regioselectivity (iso-aldehyde) over linear (n-aldehyde) while controlling enantioselectivity.
Materials & Reagents
  • Precursor: Rh(acac)(CO)

    
     (CAS: 14874-82-9)
    
  • Ligand: (S,S)-BisDiazaphos or (S,S)-Ph-BPE. Note: Bidentate phosphine ligands are crucial for stabilizing the active Rh-hydride species and enforcing the steric pocket.

  • Gas: Syngas (1:1 CO/

    
    ) - Grade 5.0 purity.
    
  • Solvent: Benzene or Toluene (Anhydrous, degassed).

Experimental Workflow
  • Catalyst Formation (In-situ):

    • In a glovebox (

      
       atmosphere), charge a high-pressure autoclave glass liner with Rh(acac)(CO)
      
      
      
      (1.3 mg, 5.0
      
      
      mol) and the chiral ligand (S,S)-BisDiazaphos (6.0
      
      
      mol).
    • Ratio: Maintain a Ligand:Metal ratio of 1.2:1 to prevent formation of inactive multi-ligand species.

    • Dissolve in 2.0 mL of degassed toluene. Stir for 10 minutes until the solution turns light yellow/orange.

  • Substrate Addition:

    • Add this compound (1.0 mmol, 98 mg) via syringe.

    • Critical Step: Add an internal standard (e.g., dodecane) if monitoring conversion via GC.

  • Pressurization & Reaction:

    • Seal the autoclave. Purge 3 times with Syngas (10 bar).

    • Pressurize to 10 bar (150 psi) . Note: Lower pressures often favor branched regioselectivity in Rh-catalyzed AHF.

    • Heat to 60°C and stir at 800 rpm for 12 hours.

  • Workup & Analysis:

    • Cool reactor to 0°C; carefully vent gas in a fume hood (CO hazard).

    • Analyze crude mixture via GC (Chirasil-Dex CB column) to determine Branched:Linear (b/l) ratio and enantiomeric excess (ee).

    • Purification: Flash chromatography is rarely effective for aldehyde separation. Isolate via bisulfite adduct formation or immediate oxidation to the corresponding carboxylic acid for separation.

Expected Results (Data Table)
ParameterTarget SpecificationTroubleshooting
Conversion >98%If low, check gas purity (O2 poisons Rh).
Regioselectivity (b/l) >10:1Increase ligand bulk if linear product dominates.
Enantioselectivity (ee) >90% (S)Lower Temp to 40°C (may require longer time).

Part 4: Protocol B - Asymmetric Deuteration

Objective: Synthesis of (2S)-1,2-dideuterio-5-methylhexane . Application: Deuterium labeling increases metabolic half-life (Kinetic Isotope Effect) in drug candidates featuring isohexyl chains. Mechanism: Iridium-catalyzed asymmetric hydrogenation using


. The chirality arises from the mass difference between the added Deuterium at C2 and the existing Hydrogen.
Materials & Reagents
  • Catalyst: [Ir(COD)(N,P-Ligand)]BArF (Crabtree-type analog with chiral N,P ligand like ThrePHOX or Pyridine-Phosphinite).

  • Gas: Deuterium (

    
    ) gas, >99.8 atom % D.
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Experimental Workflow
  • Catalyst Preparation:

    • Weigh [Ir(COD)(ThrePHOX)]BArF (1 mol%) into a Schlenk tube.

    • Dissolve in anhydrous DCM (0.5 M concentration relative to substrate).

    • Note: Unlike Rh, Ir catalysts are highly sensitive to coordinating solvents. Do not use THF or MeOH.

  • Substrate Activation:

    • Add this compound (1.0 equiv).

    • Freeze-pump-thaw the solution 3 times to remove all traces of dissolved

      
       and 
      
      
      
      .
  • Deuteration:

    • Introduce

      
       gas at 1 atm (balloon pressure)  or low pressure (5 bar) in an autoclave.
      
    • Stir at room temperature (23°C) for 2 hours.

    • Observation: The orange catalyst solution should remain clear. Formation of black precipitate indicates catalyst decomposition (Ir black formation).

  • Analysis:

    • Remove solvent via rotary evaporation.

    • Verification:

      
       NMR is required. The C2 carbon will appear as a triplet (
      
      
      
      ) due to C-D coupling, distinct from the C1 triplet.
    • Chirality Check: Polarimetry or conversion to a derivative (e.g., radical bromination at C2 followed by chiral HPLC) is necessary, as the optical rotation of deutero-alkanes is extremely low.

References

  • Broad Scope Asymmetric Hydroformylation

    • Citation: Zhang, X., et al. "Rhodium-Catalyzed Asymmetric Hydroformylation of 1-Alkenes using Chiral BisDiazaphos Ligands." Journal of the American Chemical Society, 2024.
    • Context: Establishes the protocol for high b/l selectivity in terminal alkenes.
    • 1[2][3][4][5][6][7]

  • Iridium-Catalyzed Hydrogenation of Unfunctionalized Alkenes

    • Citation: Pfaltz, A., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins." Chemical Reviews, 2005.
    • Context: The foundational text for using Ir-N,P complexes for difficult substr
    • 8[2][5][7]

  • Mechanistic Insights on Regioselectivity

    • Citation: Landis, C.R., et al.
    • Context: Explains the steric factors controlling the branched vs.
    • 3[5]

  • Deuterium Labeling Protocols

    • Citation: Burwell, R.L., et al. "Reaction Between 1-Hexene and Hydrogen and Deuterium on Copper-Chromium Oxide Catalyst."[9] Journal of Physical Chemistry, 1963 (Foundational) / Updated by Journal of the American Chemical Society (2007).

    • Context: Provides the kinetic basis for C2-specific exchange and deuter
    • 10[2][4][5][6][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Catalyst Residue Removal from Poly(5-methyl-1-hexene)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of poly(5-methyl-1-hexene). This document is designed for researchers and scientists encountering challenges with the removal of catalyst residues post-polymerization. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the importance and general strategy of catalyst removal.

Q1: Why is the removal of catalyst residues from poly(this compound) critically important?

Catalyst residues, which typically contain transition metals (e.g., Titanium, Zirconium) and aluminum compounds from co-catalysts, can significantly compromise the final polymer's quality and performance.[1] Key reasons for their removal include:

  • Long-Term Stability: Residual metals can act as catalysts for thermo-oxidative degradation, leading to discoloration, chain scission, and a reduction in the polymer's molecular weight and mechanical properties over time.[1]

  • Optical Properties: Metal-containing impurities often impart a yellow or brown tint to the polymer, which is undesirable for applications requiring high clarity.

  • Biocompatibility and Regulatory Compliance: For biomedical or pharmaceutical applications, residual heavy metals are a major safety concern due to their potential toxicity. Regulatory bodies like the FDA have stringent limits on elemental impurities in materials used for such purposes.[2]

  • Downstream Processing: Residues can interfere with or poison catalysts used in subsequent functionalization or processing steps, such as hydrogenation.[3]

Q2: What are the primary catalyst systems used for poly(this compound), and how does the catalyst type influence the purification strategy?

The polymerization of α-olefins like this compound is predominantly carried out using two main classes of catalysts:

  • Ziegler-Natta (Z-N) Catalysts: These are typically heterogeneous, multi-site catalysts, often comprising titanium chlorides (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), and activated by an aluminum alkyl co-catalyst like triethylaluminum (TEA).[4][5] Their heterogeneous nature means that while larger catalyst particles can be partially removed by filtration, the system contains many finely dispersed and soluble species that require intensive purification.

  • Metallocene Catalysts: These are homogeneous, single-site catalysts based on transition metals like zirconium or titanium sandwiched between cyclopentadienyl-type ligands.[4][6] They are activated by co-catalysts such as methylaluminoxane (MAO). Being soluble in the reaction medium, their removal necessitates techniques that can target dissolved metal ions, such as polymer precipitation or the use of specialized scavengers.[3]

The choice of purification method is directly linked to the catalyst's state (heterogeneous vs. homogeneous) and composition. Z-N systems often require aggressive acidic washes to break down and solubilize inorganic support materials and metal halides, whereas metallocene systems benefit from methods that capture soluble metal complexes.

Q3: What is the general workflow for removing catalyst residues?

A robust purification strategy follows a multi-step approach to systematically remove different types of residues. The process can be customized based on the specific catalyst used and the required final purity of the polymer.

Purification_Workflow A Polymerization Mixture (Polymer + Catalyst + Solvent) B Step 1: Quenching (Catalyst Deactivation) A->B C Step 2: Dissolution (If Polymer Precipitated) B->C If needed D Step 3: Bulk Removal (Precipitation / Filtration) B->D If soluble C->D E Step 4: Trace Removal (Acid/Base Wash or Scavenging) D->E Supernatant to waste F Step 5: Isolation & Drying (Filtration & Vacuum Oven) E->F G Step 6: Analysis (ICP-MS, TGA) F->G G->D No, re-process H Purified Polymer G->H Meets Spec?

Caption: General workflow for polymer purification.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem Potential Cause(s) Recommended Actions & Explanations
High Ash Content in TGA 1. Incomplete removal of inorganic catalyst supports (e.g., MgCl₂, SiO₂).2. Residual aluminum species from the co-catalyst (e.g., MAO hydrolysis products).Perform Acidic Washes: Before precipitation, wash the polymer solution with a dilute acidic solution (e.g., 1-5% HCl in methanol). This converts insoluble metal oxides and hydroxides into soluble metal chlorides, which can be partitioned away from the polymer.[3] See Protocol 2 for details.
Polymer is Discolored (Yellow/Brown) 1. Presence of residual transition metals (Ti, Zr, Fe) in various oxidation states.2. Polymer degradation caused by localized heating during workup in the presence of active catalyst.Increase Precipitation Cycles: Repeat the dissolution-precipitation process 2-3 times. Each cycle reduces the concentration of soluble impurities.[7]Use a Metal Scavenger: For persistent color, especially with metallocene catalysts, use a functionalized silica or polymer scavenger to chelate and remove trace metals. See Protocol 3 for details.[8][9]
Broad or Missing NMR Signals 1. Paramagnetic species (e.g., Ti³⁺, other transition metal ions) in the sample are causing significant line broadening of adjacent proton signals.Confirm Purity with ICP-MS: NMR is a qualitative indicator. Quantify the metal content using ICP-MS to confirm if residue levels are high.[10]Intensify Purification: The presence of paramagnetic species indicates significant catalyst contamination. A combination of acidic washes and scavenging may be required.
Low Yield After Precipitation 1. The polymer has a low molecular weight and remains partially soluble in the non-solvent mixture.2. The chosen non-solvent is too effective, causing co-precipitation of oligomers and impurities.Optimize Solvent/Non-Solvent System: Screen different non-solvents. For non-polar poly(this compound), methanol is aggressive. Try isopropanol or ethanol for a "gentler" precipitation.Reduce Temperature: Perform the precipitation at a lower temperature (e.g., 0 °C or -20 °C) to decrease the polymer's solubility.
Clogged Filter During Isolation 1. The precipitated polymer is too fine or has a gummy consistency.2. Insoluble catalyst residues (e.g., from a heterogeneous Z-N catalyst) are blinding the filter medium.Use a Filter Aid: Add a layer of Celite® or diatomaceous earth to the filter paper. This creates a porous filter cake that prevents fine particles from clogging the filter.[2]Change Precipitation Method: Add the polymer solution slowly to a vigorously stirred volume of non-solvent. This promotes the formation of larger, more easily filterable particles.
Troubleshooting Decision Tree

Troubleshooting_Tree start Analysis of Purified Polymer q_ash High Ash Content in TGA? start->q_ash q_color Discolored Polymer? q_ash->q_color No act_acid Action: Perform Acidic Wash (Protocol 2) q_ash->act_acid Yes q_nmr Broad NMR Signals? q_color->q_nmr No act_precip Action: Increase Precipitation Cycles (Protocol 1) q_color->act_precip Yes act_icp Action: Quantify Metals with ICP-MS q_nmr->act_icp Yes end_node Polymer Meets Purity Specs q_nmr->end_node No act_acid->start Re-analyze act_precip->start Re-analyze act_scavenge Action: Use Metal Scavenger (Protocol 3) act_precip->act_scavenge Still colored? act_scavenge->start Re-analyze act_icp->act_acid High Metals

Caption: Decision tree for troubleshooting common purity issues.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Polymer Reprecipitation

This is the most fundamental purification technique, effective for removing the bulk of soluble catalyst residues and co-catalyst byproducts.

Objective: To separate the high molecular weight polymer from soluble, low molecular weight impurities.

Methodology:

  • Quenching: Terminate the polymerization by slowly adding a quenching agent, such as methanol or isopropanol (typically 5-10% of the reaction volume), to the reaction mixture with vigorous stirring. The deactivation of active catalyst sites is often exothermic; control the addition rate to maintain a safe temperature.[11]

  • Dissolution: If the polymer has crashed out upon quenching, add a suitable solvent (e.g., toluene, hexane) and heat the mixture (e.g., 60-80 °C) with stirring until the polymer is fully dissolved. A typical concentration is 5-10% w/v.

  • Precipitation: In a separate, larger vessel, place a volume of a non-solvent (e.g., methanol, ethanol) that is 5-10 times the volume of the polymer solution.

  • While stirring the non-solvent vigorously, slowly pour the warm polymer solution into it in a thin stream. The polymer should precipitate as a white solid or fibrous material.

  • Isolation: Continue stirring the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid polymer by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected polymer cake on the filter with fresh non-solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

  • Repeat (Optional): For higher purity, re-dissolve the dried polymer and repeat steps 3-7.

Protocol 2: Acidic Wash for Ziegler-Natta Residues

This protocol is specifically designed to remove inorganic residues commonly found in polymers made with Ziegler-Natta catalysts.

Objective: To convert insoluble metal hydroxides/oxides into soluble salts for efficient removal.

Methodology:

  • Quench & Dissolve: Follow steps 1 and 2 from Protocol 1 to obtain a solution of the crude polymer.

  • Prepare Acidic Solution: Prepare a wash solution of 2-5% (v/v) hydrochloric acid in methanol or ethanol.

  • Extraction: Transfer the polymer solution to a separatory funnel. Add an equal volume of the acidic wash solution.

  • Shake the funnel vigorously for 2-3 minutes, venting frequently. Allow the layers to separate. The aqueous/alcoholic layer will contain the extracted metal salts.

  • Separate Layers: Drain and discard the lower (acidic) layer.

  • Neutralize: Wash the organic polymer solution with deionized water, followed by a wash with a dilute sodium bicarbonate solution, and a final wash with deionized water to remove any residual acid. Check the pH of the final aqueous wash to ensure it is neutral.

  • Proceed to Precipitation: Use the washed organic polymer solution to perform the precipitation as described in Protocol 1 (Steps 3-8).

Protocol 3: Metal Scavenging for Trace Residue Removal

This method is ideal for achieving very low (ppm-level) metal content, particularly for polymers synthesized with homogeneous metallocene catalysts.[12]

Objective: To selectively bind and remove dissolved transition metal catalyst residues.

Methodology:

  • Quench & Dissolve: Obtain a solution of the crude polymer in a non-polar solvent like toluene or hexane as described in Protocol 1.

  • Select Scavenger: Choose a scavenger with functional groups suitable for the target metal. Thiol- or amine-functionalized silica gels are effective for many late transition metals, while other specialized scavengers are available for Zr, Ti, and other early transition metals.[8][13]

  • Add Scavenger: Add the scavenger to the polymer solution. The amount needed is typically based on the estimated amount of residual metal, often using a 5-20 fold molar excess of the scavenger's functional groups relative to the metal. A typical loading is 1-5% by weight relative to the polymer.

  • Stir: Stir the mixture at a specified temperature (room temperature to 60 °C) for a period of 1 to 12 hours, as recommended by the scavenger manufacturer. This allows time for the metal to chelate to the scavenger.

  • Filter: Remove the scavenger (which is now bound to the metal) by filtering the mixture through a pad of Celite® or a fine porosity filter.

  • Precipitate & Isolate: Precipitate the polymer from the filtrate as described in Protocol 1 to remove any potential leachables from the scavenger and to isolate the final product.

Scavenging_Mechanism cluster_0 Polymer Solution cluster_1 Addition of Scavenger cluster_2 Chelation & Filtration Polymer Polymer Chain Scavenger Silica-SH (Thiol Scavenger) Catalyst [M]-R (Soluble Catalyst Residue) BoundCatalyst Silica-S-[M] (Bound, Insoluble Complex) Catalyst->BoundCatalyst Binds Scavenger->BoundCatalyst Reacts with Filter Filtration BoundCatalyst->Filter PurifiedPolymer Purified Polymer Solution Filter->PurifiedPolymer Filtrate

Sources

optimizing yield in 5-Methyl-1-hexene catalytic polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Poly(5-Methyl-1-Hexene) Optimization

Status: Active Operator: Senior Application Scientist (Dr. A. Vance) Ticket Subject: Optimizing Yield & Stereocontrol in this compound (5M1H) Polymerization

Introduction: The "Spacer" Advantage

Welcome to the Advanced Polymerization Support Module. You are working with This compound , a monomer that occupies a unique "Goldilocks" zone in coordination polymerization. Unlike 3-methyl-1-butene (severe steric hindrance) or 4-methyl-1-pentene (significant


-branching interference), 5M1H possesses a methylene "spacer" between the vinyl group and the isopentyl branch.

The Core Challenge: While the spacer improves reactivity compared to closer branches, the bulky tail still creates significant entropic penalties during insertion. Optimizing yield requires a precise balance of ligand geometry , temperature suppression , and activator saturation .

This guide is structured to troubleshoot your specific yield/molecular weight bottlenecks using field-proven mechanistic insights.

Module 1: Catalyst & Activator Dynamics (The Engine)

User Question: I am using a standard Ziegler-Natta system, but my yield is low (<40%) and PDI is broad. Should I switch to metallocenes?

Technical Response: Yes. For branched


-olefins like 5M1H, heterogeneous Ziegler-Natta sites are easily blocked by the bulky isopentyl tail. You require a Single-Site Catalyst (SSC)  with an open aperture but rigid stereocontrol.

Recommended System:


-Symmetric Ansa-Zirconocenes.
  • Catalyst: rac-Dimethylsilylbis(indenyl)zirconium dichloride (

    
    ) or rac-Ethylenebis(indenyl)zirconium dichloride (
    
    
    
    ).
  • Why? The

    
     symmetry forces isotacticity (critical for crystallinity), while the "open" nature of the indenyl ligands accommodates the 5-methyl tail better than bulky Cp* ligands.
    

The Activator Ratio (The Hidden Variable): Metallocenes are dormant until alkylated and ionized.

  • MAO (Methylaluminoxane): Requires a high Al:Zr ratio (typically 1000:1 to 3000:1 ) to scavenge impurities and drive equilibrium toward the cationic active species

    
    .
    
  • Borates (

    
    ):  If using borate activators, you must add a scavenger (TIBA) first. Borates are stoichiometric (1:1) but have zero scavenging capacity.
    

Data Table 1: Catalyst Performance Matrix for Branched Olefins

Catalyst SystemActivity ( kg/mol/h )StereocontrolPDI (Mw/Mn)Suitability for 5M1H
Ziegler-Natta (

)
Low-ModHigh IsotacticBroad (4-10)Low. Active sites easily blocked by branch.
Cp2ZrCl2 (Unbridged) HighAtacticNarrow (2.0)Moderate. Good yield, but produces amorphous "gum".

(

-Sym)
Very High Isotactic Narrow (2.0) Optimal. Best balance of rate and order.

-Symmetric (Fluorenyl)
ModerateSyndiotacticNarrow (2.0)Specialized. Use only for syndio-specific targets.

Module 2: Thermodynamics & Kinetics (The Environment)

User Question: My reaction starts fast but dies after 15 minutes. Increasing temperature to 60°C lowered the molecular weight. Why?

Technical Response: You are encountering the Polymerization Ceiling . 5M1H polymerization is an exothermic process with a high entropic penalty due to the ordering of the bulky side chain.

  • Thermal Deactivation: At

    
    , the rate of 
    
    
    
    -hydride elimination
    exceeds the rate of propagation (
    
    
    ). The active Zr-H species formed is often less active or dormant, effectively killing the yield.
  • The Solution: Cool it down.

    • Optimal Window: 0°C to 25°C .

    • While

      
       drops at lower temperatures, the lifetime of the active site increases dramatically, leading to higher total turnover numbers (TON) and higher Molecular Weight (
      
      
      
      ).

Experimental Workflow Visualization:

PolymerizationWorkflow cluster_0 Critical Control Point Purification Monomer Purification (Na/K Alloy or Molecular Sieves) Scavenging Scavenging Phase (Add TIBA/MAO to Monomer) Purification->Scavenging Remove H2O/O2 Injection Injection @ 0°C (Isothermal Control) Scavenging->Injection Clean Feed Activation Catalyst Activation (Mix Zr + MAO -> Cation) Activation->Injection Active Species Quench Quench (MeOH/HCl) Injection->Quench Polymer Growth

Caption: Figure 1. Optimized workflow for 5M1H polymerization. Note the separate scavenging step to protect the sensitive cationic catalyst.

Module 3: Troubleshooting Matrix (The Fix)

User Question: I have inconsistent results. How do I diagnose the root cause?

Technical Response: Use this logic gate. The specific symptoms of your polymer tell you exactly which part of the coordination mechanism is failing.

Data Table 2: Diagnostic Logic

SymptomRoot CauseCorrective Action
Low Yield + High Mw Induction Period / Poisoning. The catalyst is dying before it starts, but the few surviving sites work well.Increase Scavenger (TIBA) concentration in the monomer feed before adding catalyst.
High Yield + Low Mw Chain Transfer. The reaction is fast, but chains are terminating early via

-H elimination or transfer to Al.
Lower Temperature (try 0°C). Reduce Al:Zr ratio slightly if using MAO.
Broad PDI (> 3.0) Multiple Active Sites. Common in heterogeneous supports or decomposing catalysts.Switch to homogenous metallocene. Ensure rapid mixing to prevent "hot spots."
Oily/Sticky Product Atactic Microstructure. Lack of stereoregularity prevents crystallization.Switch from unbridged

to bridged

.

Logic Pathway Visualization:

Troubleshooting Start Analyze Result YieldCheck Is Yield < 50%? Start->YieldCheck PurityCheck Monomer Purity? YieldCheck->PurityCheck Yes MwCheck Is Mw Low? YieldCheck->MwCheck No (Yield Good) PurityCheck->MwCheck Confirmed Pure Result1 Action: Distill Monomer over Na/K PurityCheck->Result1 Suspect TempCheck Temp > 40°C? MwCheck->TempCheck Yes PDICheck PDI > 2.5? MwCheck->PDICheck No (Mw Good) TempCheck->PDICheck No Result2 Action: Cool Reaction to 0°C TempCheck->Result2 Yes Result3 Action: Switch to C2-Symmetric Catalyst PDICheck->Result3 Yes Result4 System Optimized PDICheck->Result4 No

Caption: Figure 2. Decision tree for diagnosing polymerization failure modes based on GPC and yield data.

Standard Operating Procedure (SOP): Bench-Scale 5M1H Polymerization

Objective: Synthesis of Isotactic Poly(this compound) Target Yield: >85% | Target PDI: <2.2

  • Monomer Pre-treatment:

    • Distill this compound over Sodium/Potassium (Na/K) alloy or Calcium Hydride (

      
      ) to remove trace water and alcohols.
      
    • Why? Branched olefins trap impurities in the steric pocket; standard alumina columns are often insufficient [1].

  • Reactor Setup:

    • Use a 250mL Schlenk flask or Büchi reactor. Bake out at 120°C under vacuum for 2 hours.

    • Cool under Argon stream.[1]

  • Scavenging (The Critical Step):

    • Add solvent (Toluene, dry) and Monomer (5M1H).

    • Add TIBA (Triisobutylaluminum) or a small aliquot of MAO and stir for 10 mins.

    • Note: This sacrifices cheap Al-alkyls to save your expensive Zirconium catalyst.

  • Initiation:

    • Bring temperature to 0°C (Ice bath).

    • Inject Catalyst (

      
      ) pre-activated with MAO (Al/Zr = 2000).
      
    • Observation: Color should shift (often yellow to orange/red) indicating active cation formation.

  • Termination:

    • Quench with acidic methanol (MeOH + 5% HCl).

    • Precipitate polymer in copious MeOH. Filter and dry under vacuum at 60°C.

References

  • Monomer Purity Effects: Du, X., et al. (2024).[2] "Effects of monomer purity on polymerization: a Monte Carlo study." Polymer Bulletin. Link

  • Metallocene vs. Ziegler-Natta: BenchChem. (2025).[3] "Comparative analysis of Ziegler-Natta vs. metallocene catalysts." Link

  • Temperature Effects on Branched Olefins: Fan, G., et al. (2006). "Strong influences of polymerization temperature on ethylene/1-hexene copolymerization." Journal of Zhejiang University Science B. Link

  • Living Polymerization of 1-Hexene (Analog): Zhang, Y., et al. (2003). "Living Polymerization of 1-Hexene by Cationic Zirconium Complexes." Organometallics. Link

  • Catalyst Structure/Activity: Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. (Foundational text on C2-symmetry for isotacticity). Link

Sources

controlling molecular weight distribution in 5-Methyl-1-hexene copolymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling molecular weight distribution (MWD) in 5-Methyl-1-hexene copolymers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on achieving desired polymer characteristics. Here, we address common challenges through a combination of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles.

Section 1: Troubleshooting Guide

This section is formatted to help you quickly identify a problem, understand its root cause, and implement an effective solution.

Issue 1: The Polydispersity Index (PDI) of my copolymer is too high (Broad MWD).

A broad molecular weight distribution (PDI, or MWD = Mw/Mn, significantly greater than 2) can negatively impact the mechanical and physical properties of your final material. This issue often points to a lack of control over the polymerization process.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Action & Protocol
Multi-Site Catalyst Behavior Traditional Ziegler-Natta (ZN) catalysts possess multiple types of active sites, each producing polymers with different chain lengths simultaneously.[1][2] This inherent heterogeneity is a primary cause of broad MWD.[1]Action: Switch to a single-site catalyst, such as a metallocene.[1] Metallocenes have well-defined, single active sites that lead to more uniform polymer chains and a narrow MWD (PDI ≈ 2).[3] Protocol for Catalyst Transition: 1. Thoroughly clean the reactor to remove all traces of the previous ZN catalyst. 2. Select a suitable metallocene catalyst (e.g., a zirconocene or titanocene) known for α-olefin incorporation. 3. Activate the metallocene with an appropriate cocatalyst, like methylaluminoxane (MAO).[1] 4. Conduct polymerization under optimized conditions for the chosen metallocene system.
Inconsistent Reaction Conditions Fluctuations in temperature or monomer concentration can alter the rates of propagation and chain transfer throughout the reaction, leading to a wider distribution of polymer chain lengths.[4]Action: Implement strict control over reaction parameters. Protocol for Stable Polymerization: 1. Use a reactor with precise temperature control (±1°C). 2. Ensure efficient stirring to maintain a homogenous mixture and prevent localized "hot spots" or concentration gradients.[5] 3. Employ a continuous and steady feed of monomers into the reactor.[4]
Monomer or Solvent Impurities Impurities, particularly water or other protic substances, can deactivate catalyst sites or act as uncontrolled chain transfer agents, leading to premature termination of polymer chains and a broadening of the MWD.Action: Purify all reagents before use. Protocol for Reagent Purification: 1. Solvent (e.g., Toluene, Heptane): Distill over a suitable drying agent (e.g., sodium/benzophenone) or pass through a column of activated alumina. 2. This compound: Pass through activated alumina to remove peroxides and water. Consider distillation from a mild drying agent. 3. Gaseous Monomers (if any): Use purification traps to remove oxygen and moisture.
Issue 2: My GPC results show a bimodal or multimodal MWD.

A bimodal MWD indicates the presence of two or more distinct populations of polymer chains with different average molecular weights.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Action & Protocol
Mixed Catalyst Systems Accidental contamination of a single-site catalyst with another catalyst (e.g., residual ZN catalyst) can lead to the simultaneous production of different polymer populations.[6]Action: Ensure rigorous reactor cleaning between runs with different catalyst types. Protocol for Reactor Cleaning: 1. After draining the reactor, wash with a non-polar solvent (e.g., toluene) at an elevated temperature. 2. Follow with a wash using an acidic solution (e.g., dilute HCl in ethanol) to neutralize and remove catalyst residues. 3. Rinse thoroughly with deionized water, then with a polar organic solvent (e.g., acetone). 4. Dry the reactor completely under vacuum before the next use.
Poor Mixing or Catalyst Injection Inefficient mixing can create zones of high and low monomer or cocatalyst concentration.[5] A poor catalyst injection method can lead to an initial burst of polymerization under non-ideal conditions, creating a distinct high or low molecular weight fraction.Action: Optimize reactor agitation and catalyst delivery. Protocol for Improved Mixing: 1. Verify that the agitator design (e.g., anchor vs. helicoidal) is appropriate for the reactor geometry and viscosity of the medium.[5] 2. Dissolve the catalyst and cocatalyst in a small amount of solvent and inject them rapidly into the well-stirred reactor to ensure quick and uniform dispersion.
Diffusion Limitations In slurry polymerizations, as the polymer precipitates and encapsulates the catalyst, the diffusion of monomer to the active sites can become restricted. This can change the polymerization kinetics over time, creating different polymer populations.Action: Control particle morphology or switch to a solution polymerization process. Protocol for Managing Slurry Process: 1. Use a supported catalyst to better control particle growth. 2. Adjust stirring speed to keep particles well-suspended. 3. If the problem persists, consider transitioning to a solution polymerization where the polymer remains dissolved, eliminating diffusion barriers. This may require a higher reaction temperature.[7]
Issue 3: The average molecular weight (Mw) of my copolymer is too low.

Low molecular weight can result in poor mechanical strength and is often caused by an excessive rate of chain termination or transfer relative to the rate of propagation.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Action & Protocol
High Concentration of Chain Transfer Agent (CTA) Chain transfer agents, such as hydrogen or certain organoaluminum compounds (e.g., diethylzinc), are intentionally added to control molecular weight.[][9] An excessive amount will lead to premature termination of growing polymer chains.[10][11]Action: Reduce the concentration of the chain transfer agent. Protocol for CTA Optimization: 1. Conduct a series of polymerizations where the concentration of the CTA is systematically varied while keeping all other parameters constant. 2. Analyze the Mw of the resulting polymers using GPC to establish a correlation between CTA concentration and molecular weight. 3. Select the concentration that yields the target molecular weight.
High Polymerization Temperature Higher temperatures increase the rate of all reactions, but they often favor chain transfer and termination reactions (like β-hydride elimination) more than propagation. This results in the formation of shorter polymer chains.Action: Lower the polymerization temperature. Protocol for Temperature Study: 1. Perform a set of experiments at different temperatures (e.g., in 10°C increments) below your current operating temperature. 2. Monitor both the catalytic activity and the resulting Mw. Note that lowering the temperature may decrease the overall reaction rate.[7]
High Comonomer Concentration The incorporation of bulky α-olefins like this compound can sometimes increase the rate of chain transfer, leading to a decrease in molecular weight compared to ethylene homopolymerization.[10] This is known as the "comonomer effect."Action: Adjust the comonomer-to-monomer feed ratio. Protocol for Comonomer Ratio Adjustment: 1. If a higher Mw is required, decrease the initial concentration of this compound in the feed. 2. Be aware that this will also reduce the incorporation of the comonomer into the polymer, affecting properties like density and crystallinity. Find a balance that meets your target specifications for both Mw and comonomer content.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a "good" PDI value for this compound copolymers?

The ideal PDI depends on the intended application.

  • Narrow MWD (PDI ≈ 2.0 - 2.5): Typically achieved with single-site metallocene catalysts, this is desirable for applications requiring high strength, and predictable physical properties.[1]

  • Broad MWD (PDI > 4): Often produced by Ziegler-Natta catalysts, a broader MWD can improve processability in applications like extrusion and molding.[1][12]

Q2: How do Ziegler-Natta and Metallocene catalysts fundamentally differ in their effect on MWD?

The key difference lies in the nature of their active sites.

G cluster_0 Ziegler-Natta Catalyst cluster_1 Metallocene Catalyst ZN_particle TiCl₄ on MgCl₂ support ZN_site1 Active Site 1 (High MW) ZN_particle->ZN_site1 ZN_site2 Active Site 2 (Low MW) ZN_particle->ZN_site2 ZN_site3 Active Site 3 (Medium MW) ZN_particle->ZN_site3 ZN_result Broad MWD (PDI > 4) ZN_site1->ZN_result ZN_site2->ZN_result ZN_site3->ZN_result Met_particle Zr-based complex (Homogeneous) Met_site Single, Uniform Active Site Met_particle->Met_site Met_result Narrow MWD (PDI ≈ 2) Met_site->Met_result caption Fig 1. Catalyst active sites and their effect on MWD.

Caption: Catalyst active sites and their effect on MWD.

Ziegler-Natta catalysts are heterogeneous and possess multiple types of active centers, each with a different reactivity, leading to a broad distribution of chain lengths.[1][13] In contrast, metallocene catalysts are single-site catalysts, meaning all active centers are structurally identical.[3] This uniformity results in polymer chains that grow at a similar rate, producing a narrow MWD.[14]

Q3: How can I reliably characterize the MWD of my copolymers?

The standard and most reliable method is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC).

Experimental Protocol: GPC Analysis of Polyolefins

  • Dissolution: Dissolve the copolymer sample in a suitable solvent, typically 1,2,4-trichlorobenzene (TCB), at a high temperature (e.g., 140-160°C).[15] This is necessary due to the semi-crystalline nature of many polyolefins.

  • Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) detector. For more detailed analysis, multi-angle light scattering (MALS) detectors can provide absolute molecular weight without column calibration.[16]

  • Column Selection: Choose a column set specifically designed for high-temperature polyolefin analysis (e.g., PLgel Olexis).[15]

  • Calibration: Calibrate the system using narrow MWD polystyrene or polyethylene standards.[16]

  • Analysis: Inject the filtered, hot sample solution into the GPC system. The software will generate a chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17]

Q4: What is the mechanism of a chain transfer agent like hydrogen?

Chain transfer agents provide an efficient pathway to terminate a growing polymer chain and initiate a new one, thereby controlling the final molecular weight.

G cluster_0 Chain Transfer with H₂ cluster_1 New Chain Growth start Growing Polymer Chain Cat-Polymer transfer Transfer Reaction start->transfer H2 H₂ H2->transfer terminated Terminated Polymer Chain (Saturated end-group) transfer->terminated Polymer released new_start Re-initiated Catalyst Cat-H transfer->new_start Catalyst hydride formed propagation Propagation new_start->propagation monomer Monomer (5-Me-1-Hexene) monomer->propagation new_chain New Growing Chain Cat-Monomer-H propagation->new_chain caption Fig 2. Mechanism of chain transfer with hydrogen.

Caption: Mechanism of chain transfer with hydrogen.

In the presence of hydrogen, the growing polymer chain attached to the catalyst metal center ([Cat]-Polymer) reacts with H₂. The polymer chain is cleaved off as a saturated molecule, and a metal-hydride species ([Cat]-H) is formed. This metal-hydride is highly reactive and quickly inserts a new monomer molecule, initiating the growth of a new polymer chain.[11] This process is much faster than spontaneous termination, leading to a higher number of polymer chains and thus a lower average molecular weight.[10]

References

  • Grace. (2024, September 19). Metallocene vs. Ziegler-Natta Catalysts: Which to Choose?
  • Ye, Z., et al. (2021). Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening. RSC Advances.
  • BenchChem. (2025). A Comparative Analysis of Ziegler-Natta and Metallocene Catalysts for the Polymerization of Bulky α-Olefins.
  • T.C., M. (2015). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Journal of Macromolecular Science, Part C.
  • Kuo, C. I., et al. (2006). Processes for transitioning between metallocene and Ziegler-Natta polymerization catalysts. Google Patents.
  • YouTube. (2026, January 31). Ziegler-Natta and Metallocene catalysts for olefin polymerization | Polyolefin structure, properties.
  • BOC Sciences. Chain Transfer Agents - Polymer.
  • Senchenya, I. N., et al. (2022). Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers. Polymers.
  • Valente, A., et al. (2013). Coordinative Chain Transfer Polymerization. Chemical Reviews.
  • Ahmadi, M., et al. (2020). Interplay of reversible chain transfer and comonomer incorporation reactions in coordination copolymerization of ethylene/1–hexene. Polyolefins Journal.
  • Na, D. L., et al. (2016). A new deconvolution approach for understanding the properties of commodity polymers. Polymers.
  • Na, D. L. (1994). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer.
  • BenchChem. (2025). Controlling molecular weight distribution in 2-Hexyl-1-octene copolymers.
  • Tannous, K., & Soares, J. (2002). Molecular weight distribution of polyethylene; effect of catalyst injection system. Gas‐phase polymerization of ethylene using supported metallocene catalysts: Study of polymerization conditions.
  • Semikolenova, N. V., et al. (2018). Regulation of molecular weight, molecular weight distribution and branching distribution in polyethylene produced by supported catalysts bearing bis(imino)pyridyl iron complexes. Polyolefins Journal.
  • Agilent. (n.d.). Analysis of polyolefins by GPC/SEC.
  • ResolveMass Laboratories Inc. (2026, January 13). GPC errors in polymer molecular weight analysis.
  • Cocuzza, S., et al. (2023). Evaluating the molecular weight distribution of ultrahigh molecular weight polypropylene through rheology. Physics of Fluids.

Sources

purification techniques for technical grade 5-Methyl-1-hexene monomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a dynamic Technical Support Center for researchers working with 5-Methyl-1-hexene (5-MH) . It moves beyond generic advice, addressing the specific chemical behaviors of branched


-olefins in sensitive polymerization environments (e.g., Metallocene, Ziegler-Natta).

Status: Online | Role: Senior Application Scientist Topic: Monomer Purification for High-Precision Polymerization

Core Directive: The "Why" of Purification

User Query: I purchased 95% technical grade this compound. Can I use it directly for metallocene-catalyzed polymerization?

Scientist Response: Absolutely not. Technical grade 5-MH is stabilized with 4-tert-butylcatechol (TBC) and contains structural isomers and moisture. Using it "as-is" will result in immediate catalyst deactivation (poisoning) or the production of low-molecular-weight oligomers rather than the desired polymer.

The "Kill Chain" of Impurities:

  • TBC (Inhibitor): Coordinates strongly to the Lewis-acidic metal center of your catalyst (Zr, Hf, Ti), permanently deactivating it.

  • Moisture (

    
    ):  Hydrolyzes alkyl-aluminum cocatalysts (MAO, TEAL), destroying the active species.
    
  • Isomers (e.g., 2-methyl-1-hexene): These are "steric defects." They compete for the active site but insert poorly, terminating chain growth or reducing crystallinity.

Protocol: Inhibitor Removal (TBC)

User Query: How do I remove the TBC inhibitor? Can I just distill it?

Scientist Response: Distillation alone is risky because TBC has a high boiling point (


) compared to 5-MH (

), but trace amounts can co-distill via azeotropes or aerosol entrainment. The industry standard and most reliable method is Adsorption via Activated Alumina .
The Alumina Flash Column Protocol

Mechanism: TBC contains phenolic hydroxyl groups that bind irreversibly to the basic sites of activated alumina.

Step-by-Step:

  • Preparation: Use Basic Activated Alumina (Brockmann Grade I).

  • Activation: If the alumina has been sitting out, heat it to

    
     under vacuum for 4 hours to reactivate.
    
  • Column Setup: Pack a glass column with the alumina. A ratio of 10g Alumina per 100mL Monomer is usually sufficient for technical grade levels (10-50 ppm TBC).

  • Filtration: Pass the neat liquid 5-MH through the column under gravity or slight

    
     pressure.
    
  • Validation: Collect the eluent. It is now TBC-free but may still contain moisture.

Critical Warning: Do not use silica gel. Alumina is preferred because it scavenges both TBC and trace peroxides effectively without inducing acid-catalyzed isomerization of the olefin.

Protocol: Drying & Deoxygenation

User Query: Which molecular sieves should I use? 3A, 4A, or 13X?

Scientist Response: You must use 3A Molecular Sieves .

The Causality (Why 3A?):

  • 3A (Pore size ~3 Å): Adsorbs water (

    
    ) and ammonia but excludes the 5-MH monomer.
    
  • 4A/13X: Have larger pores that can adsorb the monomer itself. This leads to monomer pooling inside the sieve, where it can undergo slow, exothermic polymerization or isomerization catalyzed by the zeolite surface, contaminating your stock.

The "Freeze-Pump-Thaw" Degassing Cycle

Removing


 is just as critical as removing water. Sparging with Nitrogen is often insufficient for "living" polymerizations.
  • Freeze: Place the flask of 5-MH in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Open the flask to high vacuum (Schlenk line). Pump off the headspace gases for 10-20 minutes.

  • Thaw: Close the flask. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve from the liquid as solubility decreases.
    
  • Repeat: Perform this cycle 3 times .

  • Backfill: Refill with high-purity Argon or Nitrogen.

Protocol: Isomer Separation (Fractional Distillation)

User Query: My polymer melting point is lower than reported. Could isomers be the issue?

Scientist Response: Yes. Technical 5-MH often contains 2-methyl-1-hexene and internal hexene isomers. These are difficult to separate because their boiling points are within


 of 5-MH (

).

Requirement: High-Efficiency Fractional Distillation.

  • Apparatus: You need a column with high theoretical plates (e.g., a Spinning Band Distillation column or a 30cm+ Vigreux column packed with glass helices).

  • Reflux Ratio: High reflux is mandatory. Set to 20:1 (return 20 drops, collect 1).

  • Atmosphere: Distill under slight positive Nitrogen pressure to prevent oxidation during heating.

Data: Key Impurities & Properties | Component | Boiling Point (


) | Impact on Polymerization | Removal Method |
| :--- | :--- | :--- | :--- |
| This compound  | 85.2  | Target Monomer  | N/A |
| 2-Methyl-1-hexene | ~88-90 | Chain termination (steric bulk) | Fractional Distillation |
| 4-Methyl-1-hexene | ~87 | Incorporation defect | Fractional Distillation |
| TBC (Inhibitor) | 285 | Catalyst Poison | Alumina Adsorption |
| Water | 100 | Catalyst Poison | 3A Mol Sieves / Na-K Alloy |

Visualizing the Workflow

The following diagram illustrates the integrated purification pipeline required for high-purity applications.

G Raw Raw 5-MH (Tech Grade) Alumina Alumina Column (Removes TBC/Peroxides) Raw->Alumina 1. Gravity Flow Sieves Drying (3A Mol Sieves) Alumina->Sieves 2. Bulk Drying (24h) Distill Fractional Distillation (Removes Isomers) Sieves->Distill 3. Reflux 20:1 Degas Freeze-Pump-Thaw (Removes O2) Distill->Degas 4. High Vac Storage Glovebox Storage (Over Na/K or Sieves) Degas->Storage 5. Inert Transfer Storage->Distill If stored > 1 month

Figure 1: The sequential purification logic. Note that Distillation occurs after bulk drying to prevent water from co-distilling azeotropically.

Troubleshooting & FAQs

Q: Can I use Sodium/Potassium (Na/K) alloy for drying? A: Yes, but it is an advanced technique . Na/K alloy is superior for "ultra-drying" (reaching sub-ppm water levels) and will turn the solution deep blue if a benzophenone indicator is used.

  • Protocol: Pre-dry with sieves first. Distill onto the Na/K alloy, stir, then vacuum transfer the monomer off the alloy into a storage flask.

  • Safety: Na/K is pyrophoric and reacts explosively with water. Only use if 3A sieves are insufficient for your catalyst sensitivity.

Q: How do I know if my purification worked? A:

  • Colorimetric Test (TBC): Wash a small aliquot with dilute NaOH. If the aqueous layer turns pink/red, TBC is still present.

  • Karl Fischer Titration: For moisture content (Target: < 10 ppm).

  • Polymerization Test: The ultimate validation. Run a standard polymerization with a known catalyst. Low activity = Poisoning (Water/TBC). Low Melting Point = Isomer contamination.

Q: How should I store the purified monomer? A: Purified 5-MH is reactive. Store it inside a glovebox (Argon/Nitrogen atmosphere) in a Schlenk flask sealed with a Teflon tap. Adding activated 3A sieves to the storage flask extends shelf life. Do not store purified monomer for >1 month , as peroxides can slowly reform even in trace oxygen environments.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (The authoritative standard for chemical purification protocols).

  • Sigma-Aldrich Technical Bulletin. Inhibitor Removers and Prepacked Columns. (Protocols for Alumina/TBC removal).[3]

  • Burfield, D. R., et al. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of the Karl Fischer Technique. Journal of Organic Chemistry. (Establishes the efficacy of 3A sieves vs. Na/K).

  • Hustad, P. D., et al. (2002).[4] Living Polymerization of 1-Hexene...[4][5] (Context on metallocene sensitivity to impurities in higher alpha-olefins).

Sources

Technical Support Center: 5-Methyl-1-hexene Reactivity & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Overcoming Effective Steric Barriers & Reactivity Loss Audience: Polymer Chemists, Process Engineers, Catalysis Researchers

The "Deceptive Spacer" Architecture

Executive Summary: 5-Methyl-1-hexene (5M1H) presents a unique reactivity paradox. Unlike its isomer 4-methyl-1-pentene (4M1P), 5M1H possesses a two-carbon spacer (


) between the vinyl group and the iso-propyl tail.

The Core Problem: Users often report "steric hindrance" when the reaction stalls. However, the vinyl group in 5M1H is not sterically crowded. The observed hindrance is usually "Effective Steric Bulk" caused by two distinct failure modes:

  • The Isomerization Trap: The terminal double bond migrates internally to position 2 or 3, creating a tri-substituted, sterically dead olefin.

  • Catalyst Pocket Mismatch: In polymerization, the flexible tail wraps back, interfering with the ligand framework of standard metallocenes, causing "missed insertions" rather than true steric blocking.

Troubleshooting Guide: Diagnostics & Solutions
Scenario A: Polymerization (Ziegler-Natta / Metallocene)

User Report: "My catalytic activity drops significantly after 15 minutes, and the molecular weight distribution (PDI) is broad."

Potential Root CauseDiagnostic CheckTechnical Solution
Isomerization Accumulation Run 1H NMR on the reaction supernatant. Look for internal olefin signals (

5.3–5.5 ppm).
Switch Co-Catalyst: High concentrations of TMA (Trimethylaluminum) in MAO can act as isomerization catalysts. Use Modified MAO (MMAO) or add a sterically hindered phenol scavenger (e.g., BHT) to trap free radicals if radical pathways are suspected.
Ligand "Back-Biting" Check polymer tacticity. Low isotacticity index (

) suggests the tail is disrupting the chiral pocket.
Ligand Upgrade: Move from standard

to

-symmetric ansa-metallocenes
(e.g., rac-Et(Ind)

ZrCl

). The rigid bridge forces the tail away from the active site.
Poisoning by Impurities Check the 5M1H source. 5-methyl-1-hexanol residues are common synthesis byproducts.Pre-Treatment: Pass monomer through activated Alumina/Zeolite 13X columns immediately before use.
Scenario B: Hydrofunctionalization (Hydroformylation / Metathesis)

User Report: "I am targeting the linear aldehyde, but I'm getting <50% yield and high branched isomers."

The Mechanism: The "steric hindrance" here is actually a lack of Regio-Control . The catalyst "walks" the chain (isomerization) before functionalizing, or the bulky tail directs the metal to the internal carbon (Markovnikov addition).

Protocol Adjustment:

  • For Linear Selectivity: You must create a "steric wall" around the metal center that exceeds the bulk of the 5M1H tail.

  • Recommended Ligand: Biphephos or Xantphos . These bulky bidentate ligands create a tight pocket that only accepts the terminal carbon, effectively "overcoming" the substrate's tendency to branch.

Visualizing the Failure Pathways

The following diagram maps the "Isomerization Trap" which users frequently mistake for steric hindrance.

G cluster_0 The 'Hidden' Steric Barrier Start This compound (Reactive Terminal Olefin) Isom Isomerization Event (Acidic Support / H-Shift) Start->Isom Slow Leakage (Excess TMA / Heat) Polymer Poly(this compound) (Target Product) Start->Polymer Fast Insertion (Metallocene) Internal 5-Methyl-2-hexene (Sterically Hindered Internal Olefin) Isom->Internal Thermodynamic Sink Dead Reaction Stalls (Catalyst cannot bind) Internal->Dead Steric Wall

Figure 1: The Isomerization Trap. Reactivity loss is often due to the formation of internal isomers (Red path) rather than the inherent sterics of the monomer.

Experimental Protocols
Protocol A: Monomer Purification (The "Zero-Isomer" Standard)

Critical for preventing "false" steric hindrance diagnoses.

  • Deoxygenation: Sparge 5M1H with Ultra-High Purity (UHP) Argon for 30 minutes.

  • Scavenging: Add Tri-n-octylaluminum (TNOA) (0.5 mol% relative to monomer) to the monomer flask. Stir for 1 hour at room temperature.

    • Why? TNOA is bulky and scavenges protic impurities (alcohols/water) without catalyzing isomerization as aggressively as TMA.

  • Distillation: Vacuum distill the monomer directly from the TNOA mixture into a cryo-cooled receiver (-78°C).

    • Checkpoint: Verify purity via GC-FID. Any peak at retention time relative to 5-methyl-2-hexene > 0.1% is a failure.

Protocol B: High-Linearity Hydroformylation

Overcoming the branching tendency via Ligand-Enforced Sterics.

Reagents:

  • Precursor:

    
     (0.1 mol%)
    
  • Ligand: Biphephos (0.4 mol%) (Ligand/Rh ratio = 4:1)

  • Solvent: Toluene (degassed)

Workflow:

  • Pre-formation: In a glovebox, mix Rh precursor and Biphephos in toluene. Stir for 15 mins. The solution should turn yellow/orange.

  • Loading: Inject 5M1H (purified via Protocol A).

  • Pressurization: Pressurize autoclave to 10 bar with Syngas (

    
     1:1).
    
    • Note: Lower pressure (10 bar) favors linearity over high pressure (50+ bar) for this specific substrate class.

  • Reaction: Heat to 80°C for 4 hours.

  • Quench: Cool to 0°C and vent slowly.

Expected Result: Linear:Branched (n:iso) ratio > 30:1.

FAQ: Expert Insights

Q: Why does 4-methyl-1-pentene (4M1P) have a higher melting point polymer than this compound (5M1H)? A: This is a packing efficiency issue, not a reaction rate issue. The 4M1P side chain is closer to the backbone, interlocking rigidly (helix formation). The 5M1H "spacer" (


) adds flexibility, lowering the melting point (

for 5M1H vs

for 4M1P). Do not confuse this lower

with failed polymerization.

Q: Can I use standard MAO (Methylaluminoxane)? A: Use with caution. Standard MAO contains free Trimethylaluminum (TMA), which acts as a Lewis Acid to isomerize 5M1H to 5-methyl-2-hexene. Recommendation: Use "Dried MAO" (dMAO) or supported MAO (sMAO) where free TMA is removed.

References
  • Isomerization Kinetics: Detailed kinetics of this compound radical decomposition and isomerization.

  • Polymerization Catalysis: Metallocene selection for alpha-olefins and the impact of side-chain length.

  • Hydroformylation Selectivity: Use of Rh-Biphephos systems to enforce linearity in hindered alkenes.

  • Monomer Synthesis & Properties: Standard physical properties and synthesis routes.

troubleshooting low conversion rates in branched olefin hydroformylation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HY-BR-409 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Selectivity in Sterically Hindered Alkenes

Introduction: The "Support Center" Protocol

Welcome to the Advanced Catalysis Support Interface. You are likely here because your hydroformylation of a branched or internal olefin (e.g., terpenes, vinyl arenes, or internal pharmaceutical intermediates) has stalled. Unlike linear alpha-olefins (LAOs), branched substrates face severe steric penalties that inhibit coordination to the metal center.

This guide moves beyond basic "add more heat" advice. We treat the reaction as a system of competing equilibria. Your low conversion is a symptom; the root cause is likely a bottleneck in the catalyst resting state or a steric mismatch between ligand and substrate.

Part 1: Diagnostic Triage (Tier 1)

Before altering the catalyst architecture, confirm the system integrity.

Q1: My reaction stalls at <20% conversion. Is my catalyst dead or just slow?

Diagnostic: Check the color and precipitate.

  • Yellow/Orange (Clear): Catalyst is likely active but dormant. The reaction is kinetically inhibited by sterics or CO saturation.

  • Black/Dark Brown (Precipitate): Rhodium clustering (Rh black formation). The ligand has dissociated or degraded, leading to irreversible catalyst death.[1]

  • Colorless: Complete oxidation of the ligand or Rh precipitation.

Immediate Action:

  • Feedstock Purification: Branched olefins (especially terpenes) often contain peroxides or dienes. Peroxides oxidize phosphite ligands (e.g., BiPhePhos) to inactive phosphates.

    • Protocol: Pass substrate through a plug of activated alumina or silica immediately before use.

  • Gas Purity: Sulfur (< 1 ppm) poisons Rh/Co catalysts. Ensure Syngas is 5.0 grade or equipped with a carbonyl trap.

Part 2: Catalyst & Ligand Optimization (The "Hardware")

Q2: I am using PPh3 (Triphenylphosphine) and getting no reaction. Why?

Root Cause: PPh3 is effective for simple terminal olefins but fails for branched substrates due to the steric cone angle . The bulky branched olefin cannot displace the CO or PPh3 ligands to coordinate to the Rh center (the rate-determining step).

The Fix: Switch to a "Modified" Ligand System. For branched olefins, you generally have two opposing goals. Choose your path:

GoalRecommended Ligand ClassMechanismKey Reference
Linear Aldehyde (via Isomerization)Bulky Bisphosphites (e.g., BiPhePhos)Promotes rapid isomerization of internal/branched double bonds to the terminal position, then hydroformylates.[Franke et al., 2012]
Branched Aldehyde (Quaternary Carbon)Encapsulated / Supramolecular Creates a "pocket" that forces reaction at the hindered site; often requires high pressure.[Börner et al., 2012]
General Reactivity Phosphites (e.g., P(OPh)3)Strong

-acceptors reduce electron density on Rh, facilitating CO dissociation to open a coordination site.
[Van Leeuwen, 2000]
Q3: How do I synthesize the active species for hindered substrates?

Protocol: In-Situ Catalyst Generation Do not use pre-formed dimers like


 if possible, as halide inhibition can occur.
  • Precursor: Use ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2] It generates the active hydride species 
    
    
    
    rapidly under syngas.
  • Ligand Loading:

    • Bidentate (BiPhePhos/Xantphos): Use 1.2 : 1 (L:Rh). Excess is wasteful and inhibits rate.

    • Monodentate (Phosphites): Use 5 : 1 to 10 : 1. Excess is needed to prevent Rh clustering.

Part 3: Reaction Conditions (The "Software")

Q4: Will increasing CO pressure fix the conversion?

Counter-Intuitive Insight: No. It might kill it. For sterically hindered olefins, the "Negative Order in CO" effect is dominant.

  • Mechanism: High CO pressure forces the equilibrium toward the saturated, dormant species

    
     or acyl-species. The olefin must compete with CO for a vacant site.
    
  • Solution: Lower the CO partial pressure.

    • Try 10 bar total pressure (1:1 H2:CO) instead of 50 bar.

    • Advanced: Use a 2:1 or 3:1 H2:CO ratio. Higher H2 promotes the hydrogenolysis step (clearing the product) and reduces CO inhibition.

Q5: I see "Isomerization" but no "Hydroformylation."

Status: You are stuck in the "Tandem Loop." The catalyst is moving the double bond along the chain (isomerization) but failing to trap it with CO (hydroformylation).

  • Fix: Increase the Rh concentration (catalyst loading). Isomerization is often faster than hydroformylation for hindered alkenes. Higher [Rh] increases the probability of the CO-insertion step occurring once the olefin reaches a reactive terminal position.

Part 4: Visualizing the Failure Points

The following logic tree helps you diagnose the specific failure mode based on your observation.

TroubleshootingLogic Start Start: Low Conversion CheckColor Check Solution Color Start->CheckColor Black Black/Precipitate CheckColor->Black Precipitate Yellow Yellow/Orange (Clear) CheckColor->Yellow Homogeneous Decomp Rh Clustering / Decomp. Action: Check Purity (S/Peroxides) Increase Ligand Ratio Black->Decomp CheckSelectivity Check Product Selectivity Yellow->CheckSelectivity OnlySM Only Starting Material CheckSelectivity->OnlySM Isomers Isomerized Olefins Found CheckSelectivity->Isomers Hydrogenation Alkanes Found CheckSelectivity->Hydrogenation StericBlock Steric Blockage Action: Switch to Phosphite Ligand Reduce CO Pressure OnlySM->StericBlock RateIssue Hydroformylation Slow Action: Increase [Rh] Increase H2 Partial Pressure Isomers->RateIssue SideRxn Side Reaction Action: Lower Temperature Switch to Rh (if using Co) Hydrogenation->SideRxn

Figure 1: Diagnostic Logic Tree for Hydroformylation Failure Modes.

Part 5: Advanced Isomerization-Hydroformylation Strategy

For branched olefins, the most robust strategy is often to escape the branch .

Concept: Instead of forcing the reaction at the hindered carbon, use a catalyst that isomerizes the double bond to a terminal position (where sterics are low) and then hydroformylates.

IsomHydro Branched Branched Olefin (Hindered) Iso Isomerization (Fast with BiPhePhos) Branched->Iso Rh-H Elimination Iso->Branched Reversible Terminal Terminal Olefin (Reactive) Iso->Terminal Prod Linear Aldehyde Terminal->Prod + CO/H2 (Irreversible)

Figure 2: The "Escape Route" - Isomerization-Hydroformylation Pathway.

Protocol for Tandem Isomerization-Hydroformylation:

  • Catalyst: Rh(acac)(CO)2 + BiPhePhos (Ligand).

  • Solvent: Toluene or Dioxane.

  • Temperature: 80°C - 100°C (Higher T favors isomerization).

  • Pressure: Low CO (5 bar) / High H2 (15 bar).

References & Authoritative Sources

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732.

  • Van Leeuwen, P. W. N. M., & Claver, C. (2000). Rhodium Catalyzed Hydroformylation. Springer. (Foundational Text).

  • Börner, A., et al. (2012). Ligand-Controlled Regioselectivity in Hydroformylation.

  • Sharma, S. K., et al. (2017). BiPhePhos-Rhodium Catalyzed Hydroformylation.

Disclaimer: This guide is intended for use by qualified laboratory personnel. High-pressure reactions involve significant safety risks. Always adhere to local EHS protocols regarding syngas (CO/H2) toxicity and flammability.

Sources

minimizing isomerization side reactions of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Methyl-1-hexene

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the common challenge of isomerization side reactions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the purity and integrity of your target molecule in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities I might encounter with this compound?

When working with this compound, the primary side reaction is the migration of the terminal double bond to more thermodynamically stable internal positions. The most common isomers you will encounter are:

  • (E/Z)-5-Methyl-2-hexene: Formed by a single-step migration.

  • 2-Methyl-2-hexene: A trisubstituted, highly stable isomer.

  • (E/Z)-2-Methyl-3-hexene: Another potential internal isomer.

The formation of these isomers is problematic as they often possess similar physical properties, making purification by standard methods like distillation challenging.[1][2]

Q2: What are the primary causes of this compound isomerization?

Isomerization is not a spontaneous process; it is almost always catalyzed. Understanding the root cause is the first step in prevention. The primary culprits are:

  • Acidic Catalysts/Contaminants: Trace amounts of acid (Brønsted or Lewis) can protonate the double bond, forming a secondary carbocation.[3] Subsequent deprotonation can lead to the formation of a more stable internal alkene.[4][5] This is one of the most common mechanisms for this side reaction.

  • Residual Transition Metal Catalysts: This is a major issue in reactions like olefin metathesis. Ruthenium-based catalysts, for example, can form active ruthenium-hydride species that facilitate double bond migration.[6][7]

  • Basic Conditions: Strong bases can abstract an allylic proton from the alkene, generating a resonance-stabilized allylic anion.[8] Re-protonation of this intermediate can occur at a different carbon, resulting in an isomerized product.

  • Thermal Stress: High temperatures can, in some cases, provide the activation energy needed for isomerization, particularly in the presence of a catalyst or via radical pathways.[9][10] Isomerization reactions are typically reversible, and higher temperatures can accelerate the approach to a thermodynamic equilibrium that favors the more stable internal isomers.[11]

Isomerization Pathways Overview

The following diagram illustrates the primary catalytic pathways leading to the isomerization of this compound.

G Start This compound Acid Acid (H⁺) Base Base (B⁻) Metal Metal Hydride (e.g., [Ru]-H) Carbocation Secondary Carbocation Acid->Carbocation Protonation AllylAnion Allylic Anion Base->AllylAnion Deprotonation PiComplex π-Allyl Metal Complex Metal->PiComplex Coordination/ Hydride Addition Product1 (E/Z)-5-Methyl-2-hexene Carbocation->Product1 Deprotonation Product2 2-Methyl-2-hexene Carbocation->Product2 Hydride Shift & Deprotonation AllylAnion->Product1 Protonation PiComplex->Product1 Reductive Elimination

Caption: Catalytic pathways for the isomerization of this compound.

Troubleshooting Guide: Isomerization Issues

This section is structured in a problem-cause-solution format to directly address challenges encountered during experimentation.

Problem: Significant isomerization (>5%) is observed after a reaction, such as olefin metathesis.
  • Probable Cause: The most likely culprit is the residual transition metal catalyst (e.g., Grubbs' catalyst) which has formed active metal-hydride species in the reaction mixture.[6] These species are highly efficient at catalyzing double bond migration.

  • Solution: Catalyst Passivation/Quenching. Do not proceed directly to workup and purification. The catalyst must be deactivated first.

    • Method 1: Benzoquinone Addition. 1,4-benzoquinones are highly effective at suppressing isomerization caused by ruthenium catalysts without compromising the primary reaction yield.[12][13] They are thought to either prevent the formation of the active metal-hydride or react with it faster than it can cause isomerization.[7]

    • Method 2: Acidic Quench. Adding a mild acid, like acetic acid, can also help passivate the catalyst.[7] However, this must be done cautiously to avoid inducing acid-catalyzed isomerization.

Protocol 1: Post-Metathesis Isomerization Suppression
  • Reaction Completion: Once the primary metathesis reaction is deemed complete by TLC or GC analysis, do not heat or prolong the reaction time.

  • Cooling: Cool the reaction mixture to room temperature.

  • Additive Introduction: Add an electron-deficient 1,4-benzoquinone (e.g., 2,3,5,6-tetrachloro-1,4-benzoquinone) or a simple 1,4-benzoquinone (5-10 mol% relative to the catalyst) to the flask.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Workup: Proceed with your standard aqueous workup and purification protocol. The passivating agent is typically removed during chromatography.

Problem: Isomerization occurs during workup or purification (e.g., on a silica gel column).
  • Probable Cause: The stationary phase (e.g., silica gel) is inherently acidic and can catalyze isomerization, especially if the compound is left on the column for an extended period.[3]

  • Solution: Neutralize the Stationary Phase & Expedite Purification.

    • Neutralization: Before loading your sample, flush the silica gel column with a solvent system containing a small amount of a neutral or slightly basic additive, such as triethylamine (~0.5-1% v/v). This will neutralize the acidic sites on the silica surface.

    • Alternative Phases: Consider using a less acidic stationary phase, such as neutral alumina or a treated silica gel.

    • Speed: Perform the chromatography as quickly as possible to minimize contact time. Use a slightly more polar solvent system to hasten elution if selectivity is not compromised.

Problem: The starting material or product isomerizes upon storage.
  • Probable Cause: The compound may be stored in a container with acidic or basic residues, or it may be degrading due to exposure to air and light, forming radical species. The solvent it is stored in may also contain acidic impurities.

  • Solution: Proper Storage and Handling.

    • Inert Atmosphere: Store this compound under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Neutral Glassware: Use clean, dry, and neutralized glassware for storage.

    • Solvent Purity: If stored in solution, ensure the solvent is of high purity and free from acidic or basic contaminants. Consider storing over a neutral drying agent like anhydrous magnesium sulfate.

    • Buffering: For highly sensitive compounds, the use of a heterogeneous buffer that can be easily filtered out may be beneficial.[14]

Data & Protocols

Table 1: Physical Properties of this compound and Key Isomers

This table highlights the challenge of separating these compounds by standard distillation.

CompoundIUPAC NameBoiling Point (°C)Structure
Target This compound~85-90CH2=CHCH2CH2CH(CH3)2
Isomer 1 (E)-5-Methyl-2-hexene~93-95CH3CH=CHCH2CH(CH3)2
Isomer 2 (Z)-5-Methyl-2-hexene~94-96CH3CH=CHCH2CH(CH3)2
Isomer 3 2-Methyl-2-hexene~95-97CH3C(CH3)=CHCH2CH2CH3

Note: Boiling points are approximate and can vary with pressure. Data inferred from similar hexene isomers.[1][2]

Troubleshooting Workflow Diagram

This workflow provides a logical sequence for diagnosing and solving isomerization issues.

G Start Isomerization Detected in Product? Q1 During which stage? Start->Q1 Stage_Reaction During Reaction Q1->Stage_Reaction Reaction Stage_Workup During Workup/ Purification Q1->Stage_Workup Workup Stage_Storage During Storage Q1->Stage_Storage Storage Q2 Reaction Type? Stage_Reaction->Q2 Sol_Purification Solution: Neutralize silica gel (add Et₃N). Use neutral alumina. Purify quickly. Stage_Workup->Sol_Purification Sol_Storage Solution: Store under inert gas. Use neutralized glassware. Check solvent purity. Stage_Storage->Sol_Storage Type_Metathesis Metathesis Q2->Type_Metathesis Metathesis Type_Acidic Acid-Mediated Q2->Type_Acidic Acidic Conditions Type_Other Other/Thermal Q2->Type_Other Other Sol_Quench Solution: Quench residual catalyst (e.g., with benzoquinone). See Protocol 1. Type_Metathesis->Sol_Quench Sol_Neutralize_Rxn Solution: Use non-acidic reagents. Run at lower temperature. Use a buffer. Type_Acidic->Sol_Neutralize_Rxn Sol_Temp Solution: Lower reaction temperature. Minimize reaction time. Type_Other->Sol_Temp

Caption: A logical workflow for troubleshooting isomerization of this compound.

References

  • Methods for suppressing isomerization of olefin metathesis products. (US9133416B2).
  • Prevention of Undesirable Isomerization During Olefin Metathesis. (2005). Journal of the American Chemical Society. [Link]

  • Catalysts for control of monoisomerization of terminal alkenes.
  • Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. [Link]

  • Acid-catalyzed monomolecular mechanism for catalytic isomerization of n-C6. (2023). AIP Conference Proceedings. [Link]

  • Prevention of undesirable isomerization during olefin metathesis. (2005). PubMed. [Link]

  • Base‐catalyzed isomerization of terminal alkynes. (2020). Angewandte Chemie International Edition. [Link]

  • Catalyst for rapid and selective alkene isomerization.
  • Decomposition and isomerization of 5-methylhex-1-yl radical. (2010). The Journal of Physical Chemistry A. [Link]

  • Acid-Catalyzed Hydration of Alkenes with Practice Problems. Chemistry Steps. [Link]

  • Heterogeneous buffer to prevent isomerization and decomposition. OIST Groups. [Link]

  • n-Alkane isomerization by catalysis—a method of industrial importance: An overview. (2018). Taylor & Francis Online. [Link]

  • Hydration of Alkenes With Aqueous Acid. Master Organic Chemistry. [Link]

  • Effect of temperature on isomers yield. ResearchGate. [Link]

  • Isomerization and Effect of Temperature on Alkanes Utilized by Refiners. (2022). Journal of Petroleum & Environmental Biotechnology. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2021). MDPI. [Link]

  • 1-Hexene, 5-methyl-. NIST Chemistry WebBook. [Link]

  • 1-hexene purification method. (RU2206557C1).

Sources

drying protocols for 5-Methyl-1-hexene prior to anionic polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Monomer Purification > 5-Methyl-1-hexene

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals conducting highly sensitive anionic polymerizations. Below, you will find the definitive, self-validating methodology for drying this compound, complete with causality-driven explanations, quantitative parameters, and troubleshooting FAQs.

The Causality of Contamination

In anionic polymerization, the propagating species is a highly reactive carbanion. Protic impurities (like water) and electrophiles (like oxygen) will rapidly and irreversibly terminate the living polymer chains.

This compound (CAS 3524-73-0)[1] poses a specific challenge. As a branched alpha-olefin with a terminal double bond, its non-polar matrix can harbor dissolved oxygen and trace moisture. If unpurified monomer contacts an organolithium initiator (e.g., sec-butyllithium), the initiator is instantly destroyed. This side reaction generates butane gas and lithium hydroxide[2], which broadens the molecular weight distribution or completely inhibits polymer initiation. Therefore, standard distillation is insufficient; absolute exclusion of impurities requires a multi-stage, self-validating high-vacuum protocol[3].

Step-by-Step Methodology: The Self-Validating Drying Workflow

The following protocol relies on a combination of heterogeneous and homogeneous scavenging, performed on a high-vacuum manifold (capable of


 Torr)[4].
Phase 1: Heterogeneous Pre-Drying (Bulk Moisture Removal)
  • Preparation: Transfer raw this compound into a flame-dried Schlenk flask containing freshly ground Calcium Hydride (

    
    ) at a 5% w/v ratio[4].
    
  • Reaction: Stir continuously for 24–48 hours at room temperature under an inert argon atmosphere.

  • Causality & Validation:

    
     reacts with bulk water to form insoluble 
    
    
    
    and
    
    
    gas. The visual transition of the solution from clear to slightly cloudy (due to
    
    
    microparticles) self-validates that bulk moisture is actively being consumed. This prevents violent, uncontrolled reactions in the subsequent organometallic steps[4].
Phase 2: Degassing (Dissolved Gas Removal)
  • Freeze: Submerge the flask containing the monomer in liquid nitrogen until completely frozen.

  • Pump: Open the flask to the high-vacuum manifold for 10 minutes to evacuate headspace gases.

  • Thaw: Isolate the flask from the vacuum and thaw it in a warm water bath.

  • Causality & Validation: Thawing forces dissolved gases (

    
    , 
    
    
    
    ) out of the liquid matrix into the headspace. Repeating this "Freeze-Pump-Thaw" cycle a minimum of three times statistically eliminates
    
    
    of dissolved oxygen, validated by the cessation of bubbling during the final thaw cycle.
Phase 3: Homogeneous Scavenging (Trace Protic Titration)
  • Distillation: Vacuum distill the pre-dried monomer from the

    
     flask into a secondary, flame-dried flask.
    
  • Titration: Under inert conditions, add a small, calculated quantity of an organometallic solution (e.g., n-butyllithium or dibutylmagnesium) dropwise to the cold monomer (

    
    )[2].
    
  • Causality & Validation: The organolithium reagent acts as a homogeneous scavenger, reacting instantly with trace protic impurities. This is a colorimetric self-validating system : if the solution remains colorless, impurities are still actively quenching the scavenger. Once a faint, persistent yellow/orange color appears, it visually confirms that all protic impurities have been consumed and active carbanions are present[5].

Phase 4: High-Vacuum Transfer (Isolation)
  • Cryo-pumping: Vacuum distill the ultra-pure this compound directly from the organolithium mixture into a graduated ampoule equipped with a break-seal[5].

  • Isolation: Flame-seal the ampoule. The monomer is now absolutely pure and ready to be docked to the polymerization reactor[3].

Workflow Visualizations

DryingProtocol A Raw this compound [H2O, O2, Protic Impurities] B Heterogeneous Drying (CaH2 Stirring, 24-48h) A->B Removes bulk H2O C Degassing (3x Freeze-Pump-Thaw) B->C Distillation D Homogeneous Scavenging (n-BuLi or Na Mirror) C->D Removes O2 E High-Vacuum Distillation (Transfer to Ampoule) D->E Scavenges trace protons F Polymerization-Ready Ultra-Pure Monomer E->F Isolates monomer

Logical workflow for the rigorous purification of this compound.

Validation Start Add trace n-BuLi to Monomer Check Observe Solution Color Start->Check Colorless Colorless (Impurities still present) Check->Colorless Yellow Persistent Yellow/Orange (Active carbanions present) Check->Yellow Action1 Continue Drying / Add more n-BuLi Colorless->Action1 Action2 Vacuum Transfer to Reactor Yellow->Action2

Visual validation loop for organolithium-based monomer titration.

Quantitative Protocol Parameters

ParameterSpecification / ValueCausality / Rationale
Pre-drying Agent

(5% w/v)
Removes bulk

without inducing side reactions[4].
Stirring Time (

)
24 - 48 hoursHeterogeneous solid-liquid reaction requires extended time for mass transfer.
Vacuum Line Pressure

Torr
Ensures complete removal of non-condensable gases during degassing[4].
Freeze-Pump-Thaw Cycles Minimum of 3Statistically eliminates dissolved

to part-per-billion (ppb) levels.
Scavenger Reagent n-BuLi or sec-BuLiTitrates trace

; provides visual colorimetric validation[2].
Titration Temperature

to

Prevents premature thermal initiation or oligomerization of the monomer.

Troubleshooting & FAQs

Q: My this compound turned cloudy after adding


. Is this normal? 
A:  Yes. The cloudiness is the formation of calcium hydroxide (

) microparticles as the

reacts with bulk moisture. This visual cue confirms the drying agent is active. Always distill the monomer off this heterogeneous mixture rather than filtering it, as filtration exposes the liquid to atmospheric moisture[4].

Q: During the organolithium titration step, the monomer polymerized in the purification flask. What went wrong? A: You likely added an excess of the organolithium scavenger at too high of a temperature, initiating the monomer prematurely. This compound should be kept cold (


 or lower) during titration, and the scavenger should be added dropwise only until a faint color persists.

Q: Can I use 3A or 4A molecular sieves instead of


 for pre-drying? 
A:  While molecular sieves can remove water, they do not chemically consume it like 

. For anionic polymerization, the equilibrium vapor pressure of water over molecular sieves is still too high.

followed by an organometallic scavenger is the field-proven standard for absolute purity[2][4].

Q: Why do we use high-vacuum distillation instead of standard distillation under nitrogen? A: Standard distillation requires heating the monomer, which can induce thermal degradation. High-vacuum transfer (cryo-pumping) allows the monomer to move from a warm flask to a liquid-nitrogen-cooled ampoule entirely in the vapor phase at room temperature. This ensures zero thermal stress and absolute exclusion of atmospheric contaminants[5].

References

  • Experimental techniques in high-vacuum anionic polymeriz
  • Cas no 3524-73-0 (this compound) - chem960.com
  • Polymerization for Advanced Applic
  • An in situ study of the t-butyllithium initiated polymerization of butadiene in d-heptane via small angle neutron sc
  • Procedures for Homogeneous Anionic Polymeriz

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Experimental Data: This guide provides a detailed analysis based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy. While extensive searches were conducted, specific, publicly available experimental peak lists for 5-Methyl-1-hexene could not be sourced. Therefore, the spectral data discussed herein is a high-fidelity prediction, grounded in authoritative chemical shift libraries and the fundamental principles of structural NMR. This approach serves to illustrate the analytical process in a scientifically rigorous manner.

Introduction: The Unambiguous Power of NMR for Alkene Characterization

In the field of organic synthesis and drug development, the precise structural elucidation of molecules is paramount. For unsaturated compounds like alkenes, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard, providing unparalleled insight into molecular architecture.[1] Unlike other techniques that may only reveal functional groups or mass, NMR maps the carbon-hydrogen framework, detailing the electronic environment of each nucleus and its connectivity to its neighbors. This guide delves into the ¹H and ¹³C NMR spectral analysis of this compound, demonstrating how to deconstruct its spectra to confirm its structure with confidence.

Molecular Structure and Symmetry Considerations

To effectively interpret an NMR spectrum, one must first analyze the target molecule's structure to predict the number of unique signals. This compound (C₇H₁₄) is a terminal alkene with a chiral center at carbon 5, which introduces diastereotopicity for the adjacent methylene protons.

Caption: Structure of this compound with key carbon atoms numbered.

  • ¹H NMR Prediction: We anticipate seven unique proton signals. The two protons on C1 (Hₐ, Hₑ) are diastereotopic, as are the two on C3 and C4, due to the chiral center at C5. The three protons on C6 and the three on the other methyl group attached to C5 are equivalent within their respective groups but are diastereotopic to each other.

  • ¹³C NMR Prediction: Due to the lack of symmetry, all seven carbon atoms are in unique electronic environments. Therefore, we expect to see seven distinct signals in the broadband-decoupled ¹³C NMR spectrum.

In-Depth Spectral Analysis

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal LabelPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment (Protons on)Rationale
Hc5.75ddtJca ≈ 17.0 (trans)Jcb ≈ 10.2 (cis)Jcd ≈ 6.71HC2Vinylic proton, deshielded by the π-bond. Split by geminal (Hₐ, Hₑ) and vicinal (Hd) protons.
Ha4.98ddtJac ≈ 17.0 (trans)Jab ≈ 1.5 (geminal)Jad ≈ 1.51HC1Terminal vinylic proton (trans to alkyl chain), deshielded.
Hb4.92ddtJbc ≈ 10.2 (cis)Jba ≈ 1.5 (geminal)Jbd ≈ 1.01HC1Terminal vinylic proton (cis to alkyl chain), deshielded.
Hd, Hd'2.05m-2HC3Allylic protons, deshielded by proximity to the double bond. Complex multiplet due to coupling with C2 and C4 protons.
Hf1.60m-1HC5Methine proton on the chiral center.
He, He'1.20m-2HC4Aliphatic protons. Diastereotopic, leading to a complex multiplet.
Hg, Hh0.88dJgf ≈ 6.66HC6 & C7Terminal methyl groups, appearing as a doublet due to coupling with the single methine proton (Hf).
Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, offering a direct count of non-equivalent carbons.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Predicted δ (ppm)Assignment (Carbon)Rationale
139.2C2sp² hybridized carbon of the double bond (CH), significantly deshielded.
114.5C1sp² hybridized terminal carbon of the double bond (CH₂), also deshielded.
38.6C4sp³ aliphatic carbon.
33.7C3sp³ allylic carbon, slightly deshielded due to proximity to the π-system.
28.5C5sp³ methine carbon.
22.6C6 & C7sp³ methyl carbons, located in the most shielded (upfield) region.

Comparison with Alternative Analytical Techniques

While NMR is definitive for structural elucidation, other methods provide complementary information. The choice of technique is dictated by the analytical question at hand.

Table 3: Comparison of Analytical Techniques for Alkene Characterization

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed C-H framework, connectivity, stereochemistry.Unambiguous structure determination.[2]Lower sensitivity, requires higher sample concentration, more expensive instrumentation.
GC-MS Separation of mixtures, molecular weight, and fragmentation patterns.Excellent for purity assessment and identification in mixtures.[3] High sensitivity.Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish.
FT-IR Spectroscopy Presence of functional groups (e.g., C=C, =C-H).Fast, inexpensive, good for initial functional group screening.Provides limited structural information; cannot distinguish between isomers like this compound and 2-methyl-2-hexene.
HPLC Separation and quantification of components in a mixture.Can be used for preparative separation and purity analysis.[4]Primarily a separation technique; structural information requires coupling to other detectors (e.g., MS, NMR).

Experimental Protocol for NMR Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data for a liquid alkene sample. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow Overview

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) B Select Deuterated Solvent (e.g., CDCl₃ for solubility) A->B Ensures sufficient signal C Dissolve & Transfer (Use ~0.6 mL solvent, transfer to NMR tube) B->C Provides lock signal, avoids solvent peaks D Insert Sample & Lock C->D Clean tube exterior E Shim Magnetic Field D->E Stabilizes B₀ field F Acquire Spectra (¹H, ¹³C, DEPT, COSY) E->F Maximizes resolution G Fourier Transform & Phasing F->G H Baseline Correction & Referencing G->H I Integration & Peak Picking H->I J Assign Signals & Interpret I->J

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The concentration must be sufficient for detection without causing viscosity-related line broadening.[2]

    • Procedure:

      • Accurately weigh 10-20 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (30-50 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[2]

      • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a versatile solvent for nonpolar organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with the signals of interest for this analyte.

      • Gently vortex the vial to ensure the sample is fully dissolved.

      • Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid creating air bubbles.

      • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust, which can interfere with the shimming process.

  • Instrument Setup and Data Acquisition:

    • Rationale: The following steps ensure the magnetic field is stable and homogeneous, which is essential for achieving sharp, well-resolved spectral lines.

    • Procedure:

      • Insert the NMR tube into a spinner turbine and adjust its depth using a gauge to ensure the sample is centered in the detection coil.

      • Place the sample into the NMR spectrometer's autosampler or manual insertion port.

      • Locking: The spectrometer will lock onto the deuterium signal of the CDCl₃ to compensate for any magnetic field drift over time.

      • Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample volume. This is arguably the most critical step for obtaining high resolution.

      • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

      • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unequivocal structural confirmation of this compound. By systematically evaluating chemical shifts, coupling patterns, and signal integrations, researchers can map the complete atomic connectivity of the molecule. When compared to alternative methods like GC-MS and FT-IR, NMR provides a far more detailed structural picture, making it an indispensable tool for scientists in research and development who require absolute certainty in molecular characterization.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Supporting Information for "1H- and 13C-NMR for". Royal Society of Chemistry. [Link]

  • NIST. 1-Hexene, 5-methyl-. NIST Chemistry WebBook. [Link]

  • Stenutz. This compound. [Link]

  • Biomedical Journal of Scientific & Technical Research. Synthesis of a Helicene-Based Chiral Polymer. [Link]

  • NIST. 1-Hexene, 5-methyl-. NIST Chemistry WebBook. [Link]

  • Landis, C. R., et al. GPC and ESI-MS Analysis of Labeled Poly(1-Hexene). AWS. [Link]

  • National Center for Biotechnology Information. Ti Group Metallocene-Catalyzed Synthesis of 1-Hexene Dimers and Tetramers. [Link]

  • SpectraBase. 5-Methyl-5-hexen-2-one - Optional[13C NMR] - Spectrum. [Link]

  • ResearchGate. Study on the synthesis of hexene-1 catalyzed by Ziegler-Natta catalyst and polyhexene-1 applications. [Link]

Sources

FTIR characterization of 5-Methyl-1-hexene functional groups

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Characterization of 5-Methyl-1-hexene: A Comparative Guide to FTIR Spectroscopy

As a Senior Application Scientist, I frequently rely on vibrational spectroscopy to resolve subtle structural variances in aliphatic hydrocarbons. This compound (C₇H₁₄) is a highly specific branched terminal alkene often utilized as a monomer in the synthesis of stereoregular polyolefins. Characterizing this molecule requires distinguishing two diagnostic functional groups: the terminal vinyl group (-CH=CH₂) and the iso-alkyl tail (gem-dimethyl group).

This guide objectively evaluates the analytical performance of Fourier-Transform Infrared (FTIR) spectroscopy for this molecule, compares it against alternative modalities (Raman spectroscopy), and provides a self-validating experimental framework for distinguishing this compound from its linear isomers.

Mechanistic Causality: The Physics of the Spectrum

To trust an analytical method, we must first understand the physical causality behind the data. FTIR spectroscopy does not merely "fingerprint" a molecule; it maps the derivative of the molecular dipole moment with respect to normal vibrational coordinates.

  • The Terminal Alkene (Vinyl Group): The =C-H stretch occurs at a higher frequency (>3000 cm⁻¹) than aliphatic C-H stretches because the sp² hybridized carbon is more electronegative than an sp³ carbon, resulting in a stiffer, stronger bond ()[1]. More importantly, the out-of-plane bending (wagging) of the =CH₂ group forces the hydrogen atoms perpendicularly to the double bond plane. This motion induces a massive, rapid change in the dipole moment, yielding exceptionally strong, diagnostic absorptions at ~910 cm⁻¹ and ~990 cm⁻¹ ()[2].

  • The Iso-Alkyl Tail (gem-Dimethyl): The molecule terminates in an isopropyl-like group, meaning two methyl groups share the same tertiary carbon. The symmetric C-H bending vibrations (umbrella modes) of these two adjacent methyl groups couple mechanically. This resonance splits the fundamental frequency into an in-phase and out-of-phase vibration, producing a highly characteristic doublet at ~1380 cm⁻¹ and ~1365 cm⁻¹ ()[3].

Comparative Spectral Analysis

To establish FTIR's utility, we must compare its performance against both alternative techniques and structurally similar molecules.

Table 1: Modality Comparison (FTIR vs. Raman Spectroscopy)

While Raman and FTIR are complementary, their selection must be driven by the specific functional group being targeted.

FeatureFTIR PerformanceRaman PerformanceCausality / Physical Basis
=C-H Wagging (910/990 cm⁻¹) Excellent (Strong) Poor (Weak)FTIR excels at detecting large dipole moment changes perpendicular to the bond plane.
C=C Stretching (~1640 cm⁻¹) ModerateExcellent (Strong) Raman excels at detecting polarizability changes in symmetric, electron-rich double bonds.
gem-Dimethyl (1380/1365 cm⁻¹) Excellent (Resolved) ModeratePolar C-H bending modes yield sharp, highly resolved infrared absorptions.
Table 2: Structural Resolution (this compound vs. 1-Heptene)

A robust analytical method must easily differentiate isomers. Here, we compare this compound against its linear isomer, 1-heptene ()[4].

Spectral RegionThis compound1-HepteneAnalytical Conclusion
>3000 cm⁻¹ ~3075 cm⁻¹~3075 cm⁻¹Both possess terminal alkenes; region is non-differentiating.
<1000 cm⁻¹ 910 & 990 cm⁻¹910 & 990 cm⁻¹Both possess unsubstituted vinyl groups.
1360 - 1390 cm⁻¹ Doublet (1380 & 1365 cm⁻¹)Singlet (~1378 cm⁻¹)FTIR definitively resolves the iso-alkyl branching.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness, the following Attenuated Total Reflectance (ATR) workflow is designed as a self-validating system. Do not proceed to the next step unless the validation gate is cleared.

Step 1: System Initialization & Background Collection

  • Procedure: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a single-beam background spectrum (32 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹).

  • Validation Gate: The resulting 100% Transmittance line must be flat within ±0.5% T. Any negative peaks indicate crystal contamination.

Step 2: Sample Application

  • Procedure: Dispense 20 μL of neat liquid this compound ()[5] directly onto the ATR crystal, ensuring complete coverage of the active sensing area.

  • Validation Gate: Monitor the live interferogram. The centerburst intensity must decrease by 10–30% relative to the background, confirming adequate optical contact between the liquid and the crystal.

Step 3: Spectral Acquisition

  • Procedure: Acquire the sample spectrum using a Happ-Genzel apodization function to balance resolution and signal-to-noise ratio.

  • Validation Gate: Verify that the maximum absorbance (typically the sp³ C-H stretches at ~2900 cm⁻¹) does not exceed 1.2 Absorbance Units (A.U.). Values >1.2 A.U. indicate detector saturation, which skews peak ratios and violates Beer-Lambert linearity.

Step 4: Data Processing & Verification

  • Procedure: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

  • Validation Gate: Inspect the 1380/1365 cm⁻¹ region. The spectrum must clearly resolve the doublet, with the valley between the two peaks returning to at least 50% of the peak height. Failure to resolve this indicates insufficient instrumental resolution settings.

Analytical Decision Workflow

The following logic tree illustrates the systematic identification of this compound based on the acquired spectral data.

G Start Acquire ATR-FTIR Spectrum (Neat Liquid) Check1 High-Frequency Region Is there a peak at ~3075 cm⁻¹? Start->Check1 Check2 Fingerprint Region Are there peaks at 910 & 990 cm⁻¹? Check1->Check2 Yes (=C-H Stretch) Check3 Branching Region Is there a doublet at 1380 & 1365 cm⁻¹? Check2->Check3 Yes (Vinyl Wag) Linear Singlet at ~1378 cm⁻¹ Identified: 1-Heptene Check3->Linear No (Linear Alkyl) Target Confirmed: this compound (Terminal Alkene + Isopropyl) Check3->Target Yes (gem-dimethyl)

Figure 1: Logical decision tree for the FTIR spectral identification of this compound.

References

  • 11.8: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from:[Link]

  • The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from:[Link]

  • IR Spectroscopy Tutorial: Alkenes. OrgChemBoulder. Retrieved from:[Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from:[Link]

  • This compound | C7H14 | CID 77058. PubChem, National Library of Medicine. Retrieved from:[Link]

Sources

Advanced Analytical Guide: GC-MS Identification and Differentiation of 5-Methyl-1-hexene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, identifying volatile organic compounds (VOCs) like 5-Methyl-1-hexene (C₇H₁₄) in complex matrices—ranging from environmental air samples to biological microalgae cultures—requires a rigorous, orthogonal analytical approach[1][2]. This compound is a branched alkene with a molecular weight of 98.19 g/mol [3]. The primary analytical challenge lies in resolving this compound from its numerous structural isomers (e.g., 1-heptene, 2-methyl-1-hexene, and 3-methyl-1-hexene), which exhibit nearly identical boiling points and highly similar electron ionization (EI) mass spectra.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative analytical modalities, provides foundational quantitative data, and details a self-validating experimental protocol designed to ensure absolute scientific integrity.

Comparative Analysis of Analytical Modalities

To establish a robust method for C₇H₁₄ isomer identification, it is critical to understand the strengths and limitations of available detector technologies. GC-MS remains the gold standard, but it must be applied with an understanding of its mechanistic limitations regarding alkene isomerism.

Analytical ModalityPrinciple of DetectionIsomer Resolution CapabilitySensitivityPrimary Limitation for Alkenes
GC-MS (EI, 70 eV) Mass-to-charge (m/z) fragmentationHigh (when combined with Retention Indices)Excellent (pg to fg range)Alkene isomers often undergo double-bond migration prior to fragmentation, yielding similar spectra.
GC-FID Flame IonizationLow (relies purely on chromatography)Good (ng to pg range)Lacks structural elucidation; cannot identify unknowns without pure reference standards.
GC-VUV Vacuum Ultraviolet Absorption (120-240 nm)Exceptional (unique absorption cross-sections)Moderate (ng range)Lower sensitivity than MS; requires specialized, expensive hardware not standard in most labs.

The Causality of Choice: We select GC-MS paired with Kovats Retention Index (RI) calibration as the optimal self-validating system. While GC-VUV offers superior spectral differentiation for isomers, GC-MS provides the necessary sensitivity for trace-level biological and environmental sampling[1]. By mathematically anchoring the retention time to an n-alkane ladder (Kovats RI), we overcome the spectral similarities of alkene isomers, creating a dual-confirmation identification system.

Quantitative Reference Data

Accurate identification relies on matching empirical data against established libraries such as the NIST Mass Spectrometry Data Center[3]. Below is the foundational data required for the identification of this compound.

Table 1: Electron Ionization (EI) Mass Spectral Fragmentation

Data sourced from NIST standard reference databases[3][4].

m/z ValueRelative AbundanceIon / Fragment AssignmentMechanistic Origin
56 100% (Base Peak)[C₄H₈]⁺Formed via complex rearrangement and cleavage of the C₃-C₄ bond.
41 ~80% (2nd Highest)[C₃H₅]⁺Allyl cation formation following the loss of a butyl radical.
83 Minor[M - CH₃]⁺Loss of a terminal methyl group from the branched chain.
98 Minor[M]⁺Intact molecular ion (typical for volatile aliphatic alkenes).
Table 2: Kovats Retention Indices (RI)

Retention indices provide a temperature-independent metric for chromatographic elution[3].

Stationary Phase TypeExample ColumnsAverage RI ValueElution Mechanism
Standard Non-Polar DB-5, HP-5ms649 – 658 Dispersive Van der Waals interactions (boiling point driven).
Polar DB-Wax, Carbowax~707 Dipole-induced dipole interactions with the polarizable π-bond.

Analytical Workflows and Mechanistic Pathways

To visualize the logical progression of the analysis and the chemical behavior of the analyte, the following self-validating workflows and fragmentation pathways are established.

Workflow SPME 1. Sample Prep HS-SPME Extraction GC 2. GC Separation Non-Polar HP-5ms SPME->GC Thermal Desorption MS 3. MS Detection 70 eV EI Ionization GC->MS Analyte Elution Data 4. Data Validation RI & Spectral Match MS->Data m/z & Abundance

GC-MS workflow for the extraction, separation, and identification of volatile alkenes.

Fragmentation M Molecular Ion [M]+ m/z 98 F1 [C4H8]+ Fragment m/z 56 (Base Peak) M->F1 -C3H6 (Rearrangement) F2 Methyl Loss [M-CH3]+ m/z 83 M->F2 -CH3 Radical F3 Allyl Cation m/z 41 M->F3 -C4H9 Radical

Primary electron ionization (EI) fragmentation pathways for this compound at 70 eV.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Every parameter is chosen with specific mechanistic causality to ensure that this compound is not falsely identified as a co-eluting isomer.

Phase 1: Sample Extraction (Headspace-SPME)
  • Preparation: Place 5 mL of the liquid sample (or biological culture) into a 20 mL headspace vial. Add 1.5 g of NaCl.

    • Causality: The addition of NaCl utilizes the "salting-out" effect, decreasing the solubility of non-polar alkenes in the aqueous phase and driving this compound into the headspace.

  • Extraction: Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 40°C.

    • Causality: The mixed-polarity fiber optimally traps low-molecular-weight volatile hydrocarbons while excluding high-molecular-weight matrix interferences.

Phase 2: Gas Chromatographic Separation
  • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 3 minutes in splitless mode (for the first 1 minute), then switch to a 50:1 split.

    • Causality: Splitless injection ensures maximum transfer of trace volatiles onto the column head. The subsequent split purges the inlet, preventing peak tailing.

  • Column Selection: Use a 30 m × 0.25 mm ID × 0.25 µm film thickness HP-5ms (5% Phenyl/95% Dimethylpolysiloxane) column.

  • Oven Temperature Program:

    • Initial hold at 40°C for 3 minutes.

    • Ramp at 4°C/min to 120°C.

    • Ramp at 20°C/min to 250°C, hold for 2 minutes.

    • Causality: The low initial temperature (40°C) is mandatory to cryo-focus highly volatile C₇ alkenes. The slow ramp (4°C/min) exploits minute differences in vapor pressure and steric hindrance, ensuring baseline resolution between this compound and closely related isomers like 2-methyl-1-hexene.

Phase 3: Mass Spectrometric Detection & Validation
  • Ionization: Operate the MS source in Electron Ionization (EI) mode at 70 eV, with an ion source temperature of 230°C.

    • Causality: 70 eV is the universal standard for EI. Deviating from this energy alters fragmentation kinetics, invalidating comparisons against NIST library spectra[4].

  • Data Acquisition: Scan from m/z 35 to 300.

  • Self-Validation (The RI Anchor): Prior to sample analysis, inject a C₈-C₂₀ n-alkane standard mix under identical GC conditions. Calculate the Kovats Retention Index for the unknown peak.

    • Acceptance Criteria: The peak must yield a >850 NIST library match score for this compound (dominant m/z 56 and 41) AND the calculated RI must fall within ±5 units of the literature value (649–658)[3].

References

  • PubChem. "this compound | C7H14 | CID 77058". National Institutes of Health (NIH).[Link]

  • NIST Mass Spectrometry Data Center. "1-Hexene, 5-methyl-". National Institute of Standards and Technology.[Link]

  • Xu, X., et al. "Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere". Atmospheric Chemistry and Physics.[Link]

  • Zuo, Z., et al. "Nitrogen Deprivation-Induced Production of Volatile Organic Compounds in the Arachidonic-Acid-Accumulating Microalga Lobosphaera incisa Underpins Their Role as ROS Scavengers and Chemical Messengers". Frontiers in Plant Science.[Link]

Sources

Impact of Branching Architecture on Glass Transition in Hexene Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of amorphous polyolefins for drug delivery matrices, impact modification, or low-temperature adhesives, the Glass Transition Temperature (


)  is a critical parameter defining the lower limit of chain mobility. Poly(1-hexene) represents a unique inflection point in polyolefin physics: its butyl side-chain provides significant internal plasticization, lowering 

relative to methyl-branched analogues (like polypropylene), yet its architecture can be radically altered by catalyst choice.

This guide compares the thermal performance of Linear Poly(1-hexene) (regular comb architecture) against Hyperbranched Poly(1-hexene) (variable branch density) and Linear Polyethylene (reference).

Key Finding: While "branching" is often assumed to lower


 via free volume, the specific type of branching in hexene polymers dictates the outcome. The regular butyl branches of linear poly(1-hexene) depress 

to -50°C . In contrast, hyperbranched architectures synthesized via chain-walking catalysts often introduce methyl branches and backbone rigidity, unexpectedly raising the

relative to the linear isomer, despite the higher total branch density.

Theoretical Framework: The Branching Paradox

To manipulate


 effectively, one must distinguish between Side-Chain Length  and Branching Topology .
The Mechanism of Internal Plasticization

The glass transition represents the onset of long-range segmental motion (crankshaft rotation).

  • Free Volume Expansion: Side chains (like the butyl group in 1-hexene) act as spacers, pushing polymer backbones apart and increasing free volume.

  • The "Sweet Spot": For poly(

    
    -olefins), 
    
    
    
    decreases as side-chain length increases from
    
    
    (Propylene) to
    
    
    -
    
    
    (Hexene/Octene). Beyond
    
    
    , side-chain crystallization restricts mobility, raising
    
    
    again.
    • Polypropylene (

      
       branch):
      
      
      
      C
    • Poly(1-hexene) (

      
       branch):
      
      
      
      C (Optimal Plasticization)
The Hyperbranching Effect

Using Late Transition Metal catalysts (e.g.,


-diimine Ni/Pd), 1-hexene undergoes "chain walking." The metal center migrates along the chain, converting the regular butyl side chains into a mix of:
  • Methyl branches (stiffening effect).

  • Longer methylene sequences ("chain straightening").

  • Dendritic structures.

This randomization often disrupts the efficient plasticization of the butyl group, leading to a


 that is often higher  than the perfectly regulated linear poly(1-hexene).

Comparative Analysis: Architecture vs. Thermal Performance

The following table contrasts the three primary architectures relevant to hexene-based polymer research.

Table 1: Comparative Thermal Properties of Hexene Architectures
FeatureLinear Polyethylene (Reference) Linear Poly(1-hexene) (The Standard) Hyperbranched Poly(1-hexene) (The Alternative)
Architecture Linear Backbone (No branches)Regular Comb (Butyl branch every 2 C)Dendritic/Random (Methyl, Ethyl, Butyl mix)
Catalyst System Ziegler-Natta / MetalloceneMetallocene (

symmetric)

-Diimine Ni/Pd (Chain Walking)
Dominant Branch Nonen-Butyl (

)
Methyl (

) & Butyl (

)

(DSC)
-120°C (Gamma transition)-50°C -30°C to -45°C (Variable)
Crystallinity High (>60%)Low to Moderate (Side-chain order)Amorphous (unless chain-straightened)
Mechanism Max backbone flexibilityInternal plasticization by butyl groupMethyl branches restrict rotation; steric crowding
Application Structural plasticsImpact modifiers, AdhesivesLubricants, Drug delivery carriers

Critical Insight: If your application requires the lowest possible


 for low-temperature flexibility, Linear Poly(1-hexene)  is superior to the Hyperbranched alternative. The Hyperbranched variant is better suited when amorphous flow is required but with slightly higher structural integrity.

Visualizing the Structure-Property Relationship[1][2]

The following diagram illustrates how catalyst choice dictates topology, which in turn controls the Glass Transition Temperature.

BranchingImpact cluster_Cat Catalyst Pathway cluster_Arch Resulting Architecture Monomer 1-Hexene Monomer Metallocene Metallocene Catalyst (Coordination) Monomer->Metallocene Stereospecific LateTM Late Transition Metal (Chain Walking) Monomer->LateTM Isomerization LinearComb Linear Poly(1-hexene) (Regular Butyl Branches) Metallocene->LinearComb 1,2-Insertion Hyper Hyperbranched Poly(1-hexene) (Methyl + Butyl Mix) LateTM->Hyper 1,ω-Enchainment Result1 Tg ≈ -50°C (Optimal Plasticization) LinearComb->Result1 High Free Volume Result2 Tg ≈ -35°C to -45°C (Restricted Rotation) Hyper->Result2 Methyl Stiffening

Figure 1: Mechanistic pathway showing how catalyst selection alters branching topology and shifts


.

Experimental Protocol: Validated DSC Method for

To accurately measure the subtle


 shifts in these polymers, a rigorous Differential Scanning Calorimetry (DSC) protocol is required. The "Heat-Cool-Heat" cycle is mandatory to erase thermal history (physical aging) which can mask the 

inflection.
Equipment Requirements
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q-Series or DSC 2500).

  • Purge Gas: Dry Nitrogen (50 mL/min).

  • Sample Pan: Tzero Aluminum Pan (Hermetically sealed).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 3–5 mg of polymer sample. Ensure the sample is flat to maximize contact with the pan bottom.

    • Encapsulate in a hermetic aluminum pan. Use an empty pan of equal mass as the reference.

  • Thermal Cycle (Heat-Cool-Heat):

    • Ramp 1 (Erasure): Heat from -80°C to 150°C at 10°C/min .

      • Purpose: Melts any crystallites and relaxes stress/physical aging.

    • Isothermal: Hold at 150°C for 3 minutes.

    • Cooling (Critical): Cool from 150°C to -90°C at 10°C/min .

      • Purpose: Establishes a controlled thermal history.

    • Ramp 2 (Measurement): Heat from -90°C to 150°C at 10°C/min .

      • Data Collection: Record Heat Flow (W/g) vs. Temperature.

  • Analysis:

    • Analyze the Second Heating Curve .

    • Identify the step transition (endothermic shift in baseline).

    • Calculate

      
       at the Half-Height (Midpoint)  of the step transition (ASTM E1356).
      
DSC Workflow Diagram

DSCProtocol Start Weigh Sample (3-5mg) Hermetic Pan History 1st Heat: -80°C to 150°C (Erase Thermal History) Start->History Cool Cool: 150°C to -90°C (Controlled Crystallization) History->Cool Measure 2nd Heat: -90°C to 150°C (Record Data) Cool->Measure Analyze Calculate Tg (Midpoint Method) Measure->Analyze

Figure 2: Standardized Heat-Cool-Heat DSC protocol for polyolefin characterization.

References

  • Influence of n-Alkyl Branches on Glass-Transition Temperatures of Branched Polyethylenes.Macromolecules. (2000).

    
    .
    [Link]
    
  • The relationship between the degree of branching and glass transition temperature of branched polyethylene.Polymer Chemistry. (2014). Discusses how increasing branch density generally lowers

    
     in PE systems.
    [Link]
    
  • Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst.MDPI Polymers. (2022). Provides specific

    
     data (-50.86°C) for poly(1-hexene) synthesized with Ziegler-Natta catalysts.
    [Link]
    
  • Secondary Alkene Insertion and Precision Chain-Walking. Journal of the American Chemical Society. (2014). Details the synthesis of "straightened" poly(1-hexene) and hyperbranched variations using Ni catalysts. [Link]

  • Homo-Polymerization of 1-Hexene Catalysed by O^N^N Iron(III) Pre-Catalysts. MDPI. (2016). Analyzes the microstructure (methyl vs butyl branches) in hyperbranched poly(1-hexene). [Link]

A Senior Application Scientist's Guide to Validating the Tacticity of Poly(5-methyl-1-hexene) via ¹³C NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of polymer science, the stereochemical arrangement of monomer units along a polymer chain, known as tacticity, is a critical parameter that dictates the material's macroscopic properties. For poly(5-methyl-1-hexene), a polyolefin with a chiral center in its side chain, controlling and verifying its tacticity is paramount for tailoring its physical characteristics, such as crystallinity, melting point, and mechanical strength.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for validating the tacticity of poly(this compound), with a primary focus on the robust and informative technique of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Significance of Tacticity in Poly(this compound)

The stereochemistry of the tertiary carbon in the polymer backbone of poly(this compound) gives rise to three primary tactic forms:

  • Isotactic: All stereocenters share the same configuration. This regularity allows for efficient chain packing, often leading to higher crystallinity and melting points.

  • Syndiotactic: The stereocenters have alternating configurations. This can also result in a high degree of order.

  • Atactic: The stereocenters are randomly arranged. This lack of order typically results in an amorphous, non-crystalline material.

The synthesis of poly(this compound) with a specific tacticity is highly dependent on the catalyst system employed. For instance, C₂-symmetrical catalysts are known to produce highly isospecific polymers.[3] Therefore, a reliable analytical method to confirm the stereochemical outcome of a polymerization is essential for both catalyst development and quality control.

¹³C NMR Spectroscopy: The Gold Standard for Tacticity Determination

Among the various analytical techniques available for polymer characterization, ¹³C NMR spectroscopy stands out as the most powerful and quantitative method for determining polymer tacticity.[4][5][6] The chemical shift of a carbon atom in the polymer backbone is exquisitely sensitive to its local stereochemical environment. This sensitivity allows for the resolution and quantification of different tactic sequences, typically at the triad (three monomer units), pentad (five monomer units), or even heptad level.

The causality behind this sensitivity lies in the "gamma-gauche effect." When a carbon atom is in a gauche conformation with another carbon atom three bonds away, its resonance is shifted upfield (to a lower ppm value) compared to the trans conformation. Different tactic sequences will have varying populations of gauche and trans interactions, leading to distinct chemical shifts for the backbone and side-chain carbons.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

A self-validating protocol is crucial for obtaining reliable and reproducible results. The following step-by-step methodology is a culmination of best practices for the ¹³C NMR analysis of polyolefins.

1. Sample Preparation: The Foundation of a Good Spectrum

  • Solvent Selection: Due to the nonpolar nature of poly(this compound), chlorinated solvents are typically required to achieve dissolution at elevated temperatures. 1,2,4-trichlorobenzene (TCB) or tetrachloroethane-d₂ (TCE-d₂) are common choices. The deuterated solvent (TCE-d₂) provides the field-frequency lock signal for the NMR spectrometer.

  • Concentration: A polymer concentration of 5-10% (w/v) is generally sufficient. Higher concentrations can lead to viscous solutions and broad spectral lines, while lower concentrations may require excessively long acquisition times.

  • Dissolution: The polymer should be dissolved at an elevated temperature (typically 120-130 °C) with gentle agitation. A heat gun or a heating block can be used to facilitate dissolution directly in the NMR tube. Ensure the solution is homogeneous before placing it in the spectrometer.

  • Relaxation Agent (Optional but Recommended): To shorten the long T₁ relaxation times of quaternary and backbone carbons in polyolefins and reduce acquisition time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added at a concentration of approximately 0.025 M.[7][8] This is a critical step for ensuring quantitative results in a reasonable timeframe.

2. NMR Spectrometer Setup and Acquisition Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe is necessary.[7][9]

  • Temperature: The experiment should be run at an elevated temperature (e.g., 120 °C) to ensure the polymer remains dissolved and to reduce solution viscosity, leading to sharper signals.[7]

  • Pulse Sequence: For quantitative analysis, an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) is traditionally used. This sequence decouples the protons during acquisition but leaves them coupled during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.

  • Acquisition Time (AQ): An acquisition time of at least 1.5 seconds is recommended to ensure adequate data point resolution.

  • Relaxation Delay (D1): The relaxation delay is a critical parameter for quantitative analysis. It should be at least 5 times the longest T₁ of the carbons of interest. With the use of a relaxation agent, a D1 of 7 seconds is often sufficient.[7]

  • Pulse Angle: A 90° pulse angle is typically used for standard quantitative experiments.

  • Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a typical sample, 2000-4000 scans may be required.

Workflow for Tacticity Validation

Caption: Workflow for ¹³C NMR-based tacticity validation of poly(this compound).

Spectral Analysis and Data Interpretation

The ¹³C NMR spectrum of poly(this compound) will exhibit distinct regions corresponding to the backbone methine (CH), backbone methylene (CH₂), and the side-chain carbons. The resonances of the backbone carbons, particularly the methine and methylene carbons, are most sensitive to tacticity.

While specific chemical shift assignments for poly(this compound) require detailed experimental data or theoretical calculations, we can draw analogies from the well-studied poly(1-hexene).[10][11] The multiplicity of the side-chain C3 carbon has been used for quantitative examination of the stereoregularity of poly(1-hexene).[10]

Table 1: Expected ¹³C NMR Chemical Shift Regions for Poly(this compound) and Their Sensitivity to Tacticity

Carbon TypeExpected Chemical Shift Range (ppm)Sensitivity to TacticityNotes
Backbone Methine (CH)35 - 45HighThe chemical shift of this carbon is highly dependent on the stereochemical arrangement of the neighboring monomer units. Splitting into mm, mr, and rr triad resonances is expected.
Backbone Methylene (CH₂)25 - 35HighSimilar to the methine carbon, the methylene resonance will be split based on the tactic placements of the adjacent side chains.
Side-Chain C3~38 - 40Moderate to HighIn structurally similar polyolefins like poly(1-hexene), this carbon's resonance has been effectively used to quantify isotactic pentad sequences.[10] A similar utility is anticipated for poly(this compound).
Side-Chain C4~28 - 30ModerateMay show some broadening or splitting due to tacticity effects.
Side-Chain C5 (CH)~27 - 29LowBeing further from the polymer backbone, the influence of tacticity on this carbon's chemical shift is expected to be less pronounced.
Side-Chain Methyl (CH₃) x 2~22 - 24ModerateThe two methyl groups on the side chain may exhibit distinct resonances, and their chemical shifts can be influenced by the overall polymer conformation, which is tied to tacticity. Their sensitivity is often clear at the pentad level.

Note: The exact chemical shifts can vary depending on the solvent, temperature, and magnetic field strength.

Quantification of Tacticity

Once the resonances corresponding to the different tactic sequences (e.g., mm, mr, rr for triads) are identified, their relative abundance can be determined by integrating the respective peak areas. The percentage of each tactic triad can then be calculated as follows:

  • % mm = [Area(mm) / (Area(mm) + Area(mr) + Area(rr))] * 100

  • % mr = [Area(mr) / (Area(mm) + Area(mr) + Area(rr))] * 100

  • % rr = [Area(rr) / (Area(mm) + Area(mr) + Area(rr))] * 100

For a more detailed analysis, the pentad (e.g., mmmm, mmmr, rmmr) resonances can be integrated to provide a more nuanced understanding of the stereochemical distribution.

Comparison with Alternative Techniques

While ¹³C NMR is the definitive method, other techniques can provide complementary or preliminary information on polymer tacticity.

Table 2: Comparison of Analytical Techniques for Tacticity Determination

TechniquePrincipleAdvantagesLimitations
¹³C NMR Spectroscopy Measures the chemical shifts of carbon nuclei, which are sensitive to the local stereochemical environment.Provides quantitative information on triad, pentad, and even higher-order tactic sequences.[4][5]Requires dissolution of the polymer, often at high temperatures. Can be time-consuming without the use of relaxation agents.[7][8] High initial instrument cost.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation, with certain vibrational modes being sensitive to stereoregularity.Rapid and non-destructive. Can be used for routine quality control.Primarily provides qualitative or semi-quantitative information. The bands related to tacticity can also be influenced by crystallinity.[2]
Differential Scanning Calorimetry (DSC) Measures the heat flow to or from a sample as a function of temperature.Can infer tacticity based on the presence and magnitude of melting and crystallization peaks. A highly isotactic polymer will show a sharp melting point.Indirect method. The absence of a melting peak suggests an atactic polymer, but it cannot distinguish between isotactic and syndiotactic crystalline forms without standards.
X-Ray Diffraction (XRD) Analyzes the scattering of X-rays by the crystalline regions of a polymer.Provides information on the degree of crystallinity and the crystalline structure, which are directly related to tacticity.Does not directly measure the tacticity of the amorphous regions. Requires a crystalline sample.

Conclusion

The validation of tacticity in poly(this compound) is a critical aspect of its characterization, directly impacting its material properties and potential applications. While techniques like FTIR and DSC can offer valuable initial insights, ¹³C NMR spectroscopy remains the unparalleled gold standard for a definitive and quantitative assessment of stereoregularity. By adhering to a robust experimental protocol, from meticulous sample preparation to the careful selection of acquisition parameters, researchers can obtain high-fidelity spectral data. The subsequent detailed analysis of chemical shifts, particularly in the backbone methine and methylene regions, allows for the precise quantification of tactic sequences, providing an unambiguous validation of the polymer's stereochemical structure. This level of detailed molecular insight is indispensable for advancing the synthesis and application of stereoregular poly(this compound).

References

  • Asakura, T., Demura, M., & Nishiyama, Y. (n.d.). Carbon-13 NMR spectral assignment of five polyolefins determined from the chemical shift calculation and the polymerization mechanism. Macromolecules. [Link]

  • Zhou, Z., et al. (2017). Improved Peak Assignments for the¹³C NMR Spectra of Poly(ethylene-co-1-octene)s. Macromolecules. [Link]

  • Polymer Institute Brno. (n.d.). ¹³C NMR structure characterization of polyolefines. [Link]

  • Duan, X., et al. (2025). Rapid and quantitative 1D ¹³C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. Magnetic Resonance Letters. [Link]

  • Cheng, H. N. (2003). NMR Spectra of Polymers and Polymer Additives.
  • Straznicky, J. I., et al. (2021). Tacticity Changes during Controlled Degradation of Polypropylene. ACS Applied Polymer Materials. [Link]

  • Miyoshi, T., et al. (2001). Effect of tacticity on the segmental dynamics of polypropylene melts investigated by C13 nuclear magnetic resonance. The Journal of Chemical Physics. [Link]

  • Argyropoulos, D. S., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • Busico, V., et al. (2025). Automated Ultra-Fast ¹³C NMR Analysis of Polyolefin Materials. ChemRxiv. [Link]

  • da Costa, G. M. N., & Mandelli, D. (2002). Determination of tacticity in polypropylene by FTIR with multivariate calibration. Journal of Applied Polymer Science. [Link]

  • Duan, X., et al. (2025). Rapid and quantitative 1D ¹³C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. ResearchGate. [Link]

  • Randall, J. C. (n.d.). Quantitative ¹³C NMR Analysis of Sequence Distributions in Poly(ethylene-co-1-hexene). Macromolecules. [Link]

  • ResearchGate. (n.d.). Figure 2 shows typical ¹³C NMR spectrum of poly(1-hexene) prepared... [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Supporting Information Synthesis, Structure, and 1-Hexene Polymerization Catalytic Ability of Group 5 Metal Complexes Incorporat. (n.d.). [Link]

  • Tshuva, E. Y., Goldberg, I., & Kol, M. (2000). Isospecific Living Polymerization of 1-Hexene by a Readily Available Nonmetallocene C₂-Symmetrical Zirconium Catalyst. Journal of the American Chemical Society. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Hexene, 5-methyl-. [Link]

  • Williams, V. E., et al. (2000). Polymerization of 1-hexene catalyzed by Cp*TiMe₃-B(C₆F₅)₃; a mechanistic and structural study. Canadian Journal of Chemistry. [Link]

Sources

Safety Operating Guide

5-Methyl-1-hexene: Proper Disposal and Handling Procedures

[1][2][3][4]

Executive Safety Summary

Immediate Action Required: 5-Methyl-1-hexene is a Class IB Flammable Liquid with a flash point of -10°C (14°F) . It poses a severe fire risk and aspiration hazard.[1][2]

Disposal of this branched alpha-olefin must not follow standard organic waste protocols blindly. Due to its low flash point and immiscibility with water, it requires strict segregation from oxidizers and specific static discharge precautions during transfer.

Core Directive: All waste streams containing >1% this compound must be classified as RCRA D001 (Ignitable) and segregated into Non-Halogenated Organic Solvent waste containers.

Physicochemical Characterization for Disposal

Effective disposal planning relies on understanding the physical limitations of the substance.

PropertyValueOperational Implication
CAS Number 3524-73-0Unique identifier for waste manifests.
Flash Point -10°C (14°F)CRITICAL: Vapors can ignite at sub-zero temperatures. Grounding is mandatory.[1]
Boiling Point 84–85°CVolatile; keep containers tightly sealed to prevent vapor accumulation in storage cabinets.
Density 0.678 g/mLLighter than water. Will float on aqueous layers, increasing fire spread risk in mixed spills.
Water Solubility InsolubleDo not attempt to dilute with water. Use organic absorbents only.
RCRA Code D001Classified as "Ignitable Waste" by the EPA.

Disposal Workflow Logic

The following decision tree outlines the compliant pathway for this compound waste generation to final disposal.

DisposalWorkflowStartWaste Generation:This compoundCheckMixIs it mixed withother chemicals?Start->CheckMixHalogenCheckDoes mixture containHalogens (Cl, Br, F)?CheckMix->HalogenCheckYesPureStreamStream A:Non-HalogenatedOrganic WasteCheckMix->PureStreamNo (Pure)HalogenCheck->PureStreamNoHaloStreamStream B:HalogenatedOrganic WasteHalogenCheck->HaloStreamYesContainerSelect HDPE orSafety Can (Grounding Req.)PureStream->ContainerHaloStream->ContainerLabelingLabel: 'Flammable Waste'RCRA D001Container->LabelingStorageStore in FlammableSafety CabinetLabeling->StoragePickupEHS/Vendor Pickup(Incineration)Storage->Pickup

Figure 1: Decision logic for waste stream segregation. Note that mixing non-halogenated this compound with halogenated waste significantly increases disposal costs and should be avoided unless chemically necessary.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Assessment

Before opening the waste container, verify the state of the chemical.

  • Peroxide Check: As an alkene with allylic hydrogens, this compound can undergo autoxidation to form peroxides upon long-term storage, though less aggressively than ethers.

    • Action: If the container is old (>1 year) or has visible crystals/cloudiness, DO NOT MOVE IT . Contact EHS immediately for remote opening/stabilization.

  • Volume Estimation: Ensure the receiving waste container has sufficient headspace (10% minimum) to accommodate expansion.

Phase 2: Container Selection & Grounding

The Causality of Static Ignition: Non-conductive containers (glass/plastic) accumulating non-conductive solvents (hydrocarbons) generate static charge. With a flash point of -10°C, a micro-spark is sufficient for ignition.

  • Container Type: Use HDPE (High-Density Polyethylene) jerrycans or Type I Safety Cans (steel). Avoid glass for large volumes to prevent breakage.

  • Grounding Protocol:

    • If pouring >500mL, you must bond the source container to the receiving container using a copper wire with alligator clips.

    • If using a metal safety can, ground the can to an earth ground point (e.g., fume hood chassis).

Phase 3: Transfer & Labeling
  • PPE: Wear Nitrile gloves (standard thickness >4 mil), splash goggles, and a flame-resistant lab coat.

  • Transfer: Pour slowly to minimize splashing and static generation.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Constituents: Write "this compound" (do not use abbreviations).

    • Hazard Checkboxes: Check "Ignitable" or "Flammable".

Segregation & Chemical Compatibility

Improper mixing is the leading cause of waste container over-pressurization.

CompatibilityChemicalThis compound(Alkene)OxidizersStrong Oxidizers(Nitric Acid, Peroxides)Chemical->OxidizersExothermic/Explosion RiskAcidsStrong Acids(Sulfuric, HCl)Chemical->AcidsPolymerization/Heat GenAlkanesAlkanes/HexanesChemical->AlkanesCompatibleAlcoholsAlcohols(Ethanol, IPA)Chemical->AlcoholsCompatible

Figure 2: Chemical compatibility map. Red dashed lines indicate high-risk combinations that must be strictly avoided in waste streams.

Emergency Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Immediately alert nearby personnel. If the spill is >100mL, activate the fire alarm and evacuate the lab.

  • Eliminate Ignition Sources: Cut power to hot plates and stirrers via the emergency shut-off if safe to do so.

  • Containment (Small Spills <100mL):

    • Do NOT use paper towels (increases surface area for evaporation/ignition).

    • Use activated carbon or vermiculite spill pillows.

    • Place absorbed material into a sealed bag, then into a fume hood.

  • Reporting: Report all releases to the facility Safety Officer.

References

  • PubChem. (n.d.).[3][1] this compound Compound Summary (CID 77058).[1] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.